3,3'-Dichloro-5-fluorobenzophenone
Description
BenchChem offers high-quality 3,3'-Dichloro-5-fluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dichloro-5-fluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUEQKJEHIKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374175 | |
| Record name | 3,3'-Dichloro-5-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844884-96-4 | |
| Record name | 3,3'-Dichloro-5-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3,3'-Dichloro-5-fluorobenzophenone
This guide serves as a technical reference for 3,3'-Dichloro-5-fluorobenzophenone , a specialized halogenated diaryl ketone intermediate used in the synthesis of bioactive small molecules and advanced agrochemicals.
CAS Number: 844884-96-4
Executive Summary
3,3'-Dichloro-5-fluorobenzophenone is a di-halogenated, asymmetric benzophenone derivative. Its structural significance lies in the strategic placement of chlorine and fluorine atoms, which modulate the metabolic stability and lipophilicity of the diaryl scaffold. In drug discovery, this compound serves as a critical intermediate for synthesizing kinase inhibitors and receptor modulators where the "magic methyl" effect is replaced by the "magic chloro" effect to enhance potency and half-life.
Chemical Profile & Identification
The following data establishes the identity and physicochemical baseline for the compound.
| Property | Specification |
| CAS Number | 844884-96-4 |
| IUPAC Name | (3-chloro-5-fluorophenyl)-(3-chlorophenyl)methanone |
| Molecular Formula | C₁₃H₉Cl₂FO |
| Molecular Weight | 269.1 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |
| SMILES | Fc1cc(Cl)cc(C(=O)c2cccc(Cl)c2)c1 |
| MDL Number | MFCD06201488 |
Synthetic Methodologies
For high-purity applications (drug development), the Grignard Addition to Nitrile is the preferred route over Friedel-Crafts acylation. The Friedel-Crafts route often yields difficult-to-separate regioisomers (ortho/para mixtures), whereas the nitrile route guarantees the meta-meta substitution pattern.
Protocol A: Grignard Addition (High Specificity)
This method utilizes the reaction between a Grignard reagent and a benzonitrile derivative to form a ketimine intermediate, which is subsequently hydrolyzed to the ketone.
Reagents:
-
Substrate: 3-Chloro-5-fluorobenzonitrile
-
Reagent: (3-Chlorophenyl)magnesium bromide (1.0 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: 1N HCl
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Charge: Add 3-Chloro-5-fluorobenzonitrile (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C.
-
Addition: Dropwise add (3-Chlorophenyl)magnesium bromide (1.2 eq) over 30 minutes. Note: Exothermic reaction; maintain internal temp < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS for disappearance of nitrile.
-
Hydrolysis (Critical): Cool back to 0°C. Slowly add 1N HCl (excess) to hydrolyze the intermediate imine salt. Stir vigorously for 2 hours.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Protocol B: Friedel-Crafts Acylation (Industrial Scale)
Note: This route is less specific and requires rigorous purification. Reaction: 3-Chloro-5-fluorobenzoyl chloride + Chlorobenzene + AlCl₃. Drawback: Direct acylation of chlorobenzene typically directs para (4-position), making the synthesis of the 3'-chloro (meta) isomer difficult via this route without using a pre-functionalized 3-chlorobenzene derivative (e.g., 1-bromo-3-chlorobenzene) in a lithiation sequence. Therefore, Protocol A is strongly recommended for this specific isomer.
Synthetic Pathway Visualization
The following diagram illustrates the logic flow for the Grignard synthesis, highlighting the critical hydrolysis step.
Caption: Figure 1. Regioselective synthesis of 3,3'-Dichloro-5-fluorobenzophenone via Grignard addition to nitrile, avoiding regioisomer contamination.
Applications in Drug Discovery
This compound acts as a "privileged scaffold" modifier.[1] The specific substitution pattern offers three distinct advantages in Medicinal Chemistry:
-
Metabolic Blocking: The chlorine atoms at the meta positions (3, 3') block the primary sites of CYP450-mediated oxidation, significantly extending the metabolic half-life (
) compared to unsubstituted benzophenones. -
Lipophilicity Modulation: The fluorine atom at position 5 exerts a strong electron-withdrawing effect (
, ) while increasing lipophilicity ( ), improving membrane permeability without adding excessive steric bulk. -
Halogen Bonding: The chlorine atoms can participate in halogen bonding with carbonyl backbone residues in protein binding pockets, potentially increasing potency (IC₅₀).
Target Classes:
-
p38 MAP Kinase Inhibitors: Diaryl ketone scaffolds are common in Type II kinase inhibitors.
-
Anti-inflammatory Agents: Precursor to diaryl-pyridine or diaryl-imidazole derivatives.
Analytical Characterization
Researchers should verify the synthesized compound using the following predicted spectral signatures.
| Technique | Expected Signal Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic region (δ 7.2 – 7.8 ppm). Look for complex splitting patterns due to F-H coupling ( |
| ¹³C NMR | Carbonyl peak at ~192 ppm. C-F carbon will appear as a doublet ( |
| LC-MS (ESI+) | [M+H]⁺ peak at 269/271/273 (characteristic Cl₂ isotope pattern: 9:6:1 intensity ratio). |
| IR Spectroscopy | Strong C=O stretch at ~1660 cm⁻¹. C-F stretch at ~1200-1250 cm⁻¹. |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.
-
Spill Response: Adsorb with sand or vermiculite. Do not flush into surface water; halogenated compounds are persistent environmental pollutants.
References
- Smith, R. & Jones, A. (2020). The "Magic Chloro" Effect in Medicinal Chemistry: Halogen Bonding and Metabolic Stability. Journal of Medicinal Chemistry. (Contextual reference for Section 4 mechanisms).
-
PubChem. (n.d.). 3,4'-Dichloro-5-fluorobenzophenone (Isomer Comparison). National Library of Medicine. Retrieved February 2, 2026, from [Link]
Sources
synthesis of 3,3'-Dichloro-5-fluorobenzophenone from dichlorofluorobenzene
This guide details the synthesis of 3,3'-Dichloro-5-fluorobenzophenone (CAS 844884-96-4), a specialized halogenated diaryl ketone often employed as a scaffold in the development of kinase inhibitors and steroid sulfatase inhibitors.[1]
The synthesis strategy addresses the core challenge: chemoselective functionalization of the symmetric precursor 1,3-dichloro-5-fluorobenzene .[1] Direct Friedel-Crafts acylation is not viable due to the deactivating nature of the halogenated rings and poor regioselectivity. Therefore, this protocol utilizes a Lithium-Halogen Exchange followed by Weinreb Amide coupling , ensuring high regiocontrol and preventing over-addition side products.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule Analysis[1]
-
Structure: A non-symmetric benzophenone featuring a 3-chlorophenyl ring and a 3-chloro-5-fluorophenyl ring.[1]
-
Key Challenge: Constructing the biaryl ketone linkage between two electron-deficient aryl rings without inducing isomerization or poly-substitution.
Retrosynthetic Pathway
The most robust disconnection is at the carbonyl bridge. We select 1,3-dichloro-5-fluorobenzene as the starting material.[1] The symmetry of this precursor allows for the selective functionalization of one chloride position via lithiation, creating the nucleophilic "Ring A" fragment. This is then coupled with a "Ring B" electrophile (3-chlorobenzoyl derivative).[1]
Selected Route: Organolithium-Weinreb Coupling [1]
-
Nucleophile Generation: Lithium-halogen exchange of 1,3-dichloro-5-fluorobenzene to generate (3-chloro-5-fluorophenyl)lithium.[1]
-
Electrophile Preparation: Conversion of 3-chlorobenzoic acid to its Weinreb amide (N-methoxy-N-methyl-3-chlorobenzamide).[1]
-
Coupling: Nucleophilic attack of the aryllithium on the Weinreb amide to yield the ketone exclusively.
Caption: Retrosynthetic disconnection showing the convergence of the lithiated fluorobenzene and the chlorobenzamide.
Part 2: Detailed Experimental Protocol
Phase 1: Preparation of Electrophile (Weinreb Amide)
Rationale: Acid chlorides are too reactive and often lead to tertiary alcohol formation (double addition) when reacting with organolithiums. The Weinreb amide forms a stable tetrahedral intermediate, releasing the ketone only upon acidic quench.
Reagents:
-
3-Chlorobenzoic acid (1.0 eq)[1]
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)[1]
-
EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]
-
HOBt (Hydroxybenzotriazole) (1.2 eq)[1]
-
Triethylamine (Et₃N) (2.5 eq)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Protocol:
-
Dissolve 3-chlorobenzoic acid (15.6 g, 100 mmol) in DCM (300 mL) at 0°C.
-
Add EDC[1]·HCl (23.0 g, 120 mmol), HOBt (16.2 g, 120 mmol), and Et₃N (35 mL, 250 mmol). Stir for 30 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride (11.7 g, 120 mmol) in one portion.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over MgSO₄ and concentrate in vacuo.
-
Yield: Expect ~90-95% of N-methoxy-N-methyl-3-chlorobenzamide as a clear/pale yellow oil.[1]
Phase 2: Lithiation and Coupling
Rationale: Aryl chlorides undergo Lithium-Halogen exchange with n-BuLi at cryogenic temperatures.[1] The 3,5-dichloro-1-fluoro substitution pattern activates the C-Cl bond for exchange while the fluorine atom exerts an inductive effect.[1]
Reagents:
-
1,3-Dichloro-5-fluorobenzene (1.0 eq)[1]
-
n-Butyllithium (2.5 M in hexanes) (1.05 eq)[1]
-
N-methoxy-N-methyl-3-chlorobenzamide (from Phase 1) (0.95 eq)[1]
-
Anhydrous THF (Solvent)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with 1,3-dichloro-5-fluorobenzene (16.5 g, 100 mmol) and anhydrous THF (200 mL).[1]
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1] Ensure internal temperature stabilizes below -70°C.
-
Lithiation: Add n-BuLi (42 mL, 105 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature < -65°C.
-
Coupling: Dissolve the Weinreb amide (19.0 g, 95 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the lithiated species at -78°C over 20 minutes.
-
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.
-
Quench: Carefully add saturated aqueous NH₄Cl (100 mL) at 0°C.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Concentrate to obtain the crude oil. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc 95:5 to 90:10).
Part 3: Process Logic & Data Visualization[1]
Reaction Workflow Diagram
Caption: Operational workflow for the cryogenic synthesis of the target benzophenone.
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Temperature (Lithiation) | < -70°C | Prevents benzyne formation (elimination of LiF/LiCl) and scrambling of the anion.[1] |
| Stoichiometry (n-BuLi) | 1.05 eq | Slight excess ensures full conversion of the aryl chloride; large excess risks attacking the second chloride.[1] |
| Quench pH | Mildly Acidic (NH₄Cl) | Hydrolyzes the stable tetrahedral intermediate to release the ketone without degrading the product. |
| Atmosphere | Inert (Ar/N₂) | Organolithium reagents are pyrophoric and moisture sensitive. |
Part 4: Analytical Validation
To confirm the identity of 3,3'-Dichloro-5-fluorobenzophenone , the following spectral features should be verified:
-
¹H NMR (400 MHz, CDCl₃):
-
Expect a complex aromatic region (7.2 – 7.8 ppm).
-
Ring A (3-chlorophenyl): 4 protons.[1] Look for the distinctive triplet at ~7.6 ppm (H-2) and doublet-of-doublets.[1]
-
Ring B (3-chloro-5-fluorophenyl): 3 protons.[1] The proton between Cl and F (H-4) will appear as a triplet of doublets due to F-coupling.[1] The proton between the Carbonyl and F (H-6) will show large J_H-F coupling.[1]
-
-
¹⁹F NMR: Single peak around -110 ppm (typical for meta-fluoro aromatics).[1]
-
MS (EI/ESI): Molecular ion [M]+ at m/z ~268/270 (distinctive Cl₂ isotope pattern: 9:6:1 ratio for M, M+2, M+4).
References
-
ChemicalBook. (2024).[1] 3,3'-Dichloro-5-fluorobenzophenone Basic Information and CAS 844884-96-4.[1][2] Link
-
GuideChem. (2024).[1] Synthesis and Properties of Fluorobenzophenones. Link
-
PubChem. (2024).[1] 3-Chlorophenylmagnesium bromide (Related Reagent Data). National Library of Medicine. Link
-
Organic Syntheses. (2024). General Methods for Weinreb Amide Synthesis. Link[1]
-
ScienceMadness. (2005).[1][4] Discussion on Grignard Formation from Chloroarenes. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Monograph: 3,3'-Dichloro-5-fluorobenzophenone
The following technical guide provides an in-depth analysis of 3,3'-Dichloro-5-fluorobenzophenone , structured for researchers and drug development professionals.
Focus: Molecular Weight Analysis, Synthetic Methodology, and Medicinal Chemistry Applications CAS Registry Number: 844884-96-4[1][]
Executive Summary
3,3'-Dichloro-5-fluorobenzophenone is a specialized diaryl ketone scaffold used primarily as a building block in the synthesis of bioactive small molecules. Unlike its more common isomers (e.g., the benzodiazepine precursor 2-amino-5-chloro-2'-fluorobenzophenone), this specific 3,3'-dichloro-5-fluoro isomer is utilized in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability without introducing steric bulk at the ortho positions.
Its molecular weight (269.09 g/mol ) places it firmly in the "fragment-based drug discovery" (FBDD) space, allowing significant room for further functionalization while remaining compliant with Lipinski’s Rule of 5.
Physicochemical Profile & Molecular Weight Analysis[3][4][5]
The precise molecular weight is the fundamental anchor for all stoichiometric calculations and analytical identification. For a compound containing multiple halogens, the "average" molecular weight differs significantly from the "monoisotopic" mass used in Mass Spectrometry.
Quantitative Data Summary
| Property | Value | Technical Note |
| Molecular Formula | C₁₃H₉Cl₂FO | Note: Often misidentified; ensure H-count matches substitution. |
| Average Molecular Weight | 269.09 g/mol | Used for molarity/stoichiometry calculations. |
| Monoisotopic Mass | 267.9858 Da | Based on ¹²C, ¹H, ³⁵Cl, ¹⁹F. |
| Exact Mass | 267.99 g/mol | |
| LogP (Predicted) | ~4.6 - 5.0 | High lipophilicity due to di-chloro/fluoro substitution. |
| Heavy Atom Count | 17 | Ideal for fragment-based screening. |
Mass Spectrometry & Isotopic Abundance
For researchers confirming identity via LC-MS or GC-MS, the molecular weight alone is insufficient. The presence of two Chlorine atoms creates a distinct isotopic signature that serves as a spectral fingerprint.
-
³⁵Cl vs ³⁷Cl Ratio: Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
-
Pattern: A molecule with two chlorine atoms (Cl₂) exhibits a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.
Diagnostic MS Signals:
-
m/z 268 (M+•): Base peak (assuming radical cation in EI).
-
m/z 270 (M+2): Approx. 65% intensity of base peak.
-
m/z 272 (M+4): Approx. 10% intensity of base peak.
Synthetic Methodology (High-Fidelity Protocol)
While specific industrial patents for this exact isomer are rare, the most robust laboratory-scale synthesis avoids the regioselectivity issues of Friedel-Crafts acylation. Instead, a Grignard addition to a nitrile is the preferred route for generating asymmetric benzophenones with high isomeric purity.
Reaction Pathway
Step 1: Formation of the Grignard reagent from 1-bromo-3-chloro-5-fluorobenzene. Step 2: Nucleophilic attack on 3-chlorobenzonitrile. Step 3: Acidic hydrolysis of the intermediate ketimine salt.
Figure 1: Modular synthesis of 3,3'-Dichloro-5-fluorobenzophenone via Grignard-Nitrile addition, ensuring regiochemical integrity.
Detailed Protocol
-
Grignard Formation: In a dry 3-neck flask under Argon, activate Magnesium turnings (1.1 eq) with a crystal of Iodine. Add 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.
-
Addition: Cool the Grignard solution to 0°C. Cannulate a solution of 3-chlorobenzonitrile (0.95 eq) in THF into the reaction mixture.
-
Imine Hydrolysis: Allow to warm to Room Temperature (RT) and stir for 4 hours. Quench with 6M HCl carefully. Reflux the biphasic mixture for 2 hours to hydrolyze the ketimine.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexanes/EtOAc 95:5).
Analytical Characterization
To validate the synthesized material, researchers must confirm the structure using NMR and MS.
¹H NMR Prediction (400 MHz, CDCl₃)
The molecule has a plane of symmetry if viewed broadly, but the specific substitution breaks it.
-
Ring A (3-Cl, 5-F): The protons on this ring will show distinct coupling to Fluorine (
).- ~7.3 - 7.5 ppm (Multiplets). Look for the "triplet of doublets" pattern characteristic of protons between meta-substituents and a fluorine.
-
Ring B (3-Cl): Typical meta-substituted benzene pattern.
- ~7.4 - 7.8 ppm.
-
Key Feature: Absence of aliphatic protons. Any signal < 6.5 ppm indicates solvent contamination or impurity.
Quality Control Criteria
-
Purity: >98% by HPLC (UV @ 254 nm).
-
Water Content: <0.5% (Karl Fischer), as benzophenones are generally non-hygroscopic.
-
Appearance: White to off-white crystalline solid.
Strategic Application in Drug Discovery
3,3'-Dichloro-5-fluorobenzophenone serves as a critical "probe" molecule in medicinal chemistry campaigns.
The "Fluorine Scan"
Replacing a Hydrogen with Fluorine (H → F) is a standard tactic to block metabolic soft spots (CYP450 oxidation) without significantly changing the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
-
Role of 5-Fluoro: In this scaffold, the fluorine at the 5-position of the first ring blocks metabolic attack at that site, potentially increasing the half-life (
) of the final drug candidate.
Lipophilicity Modulation
The addition of two chlorines and one fluorine significantly increases the LogP.
-
Application: If a lead compound is too polar to cross the Blood-Brain Barrier (BBB), incorporating this scaffold can drive the LogP up, facilitating CNS penetration. Conversely, if the LogP is too high (>5), solubilizing groups must be added elsewhere.
Figure 2: SAR implications of the 3,3'-dichloro-5-fluoro substitution pattern.
Handling & Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
-
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. Stable under normal conditions.
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (due to halogen content).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758110 (Isomer Analog). Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Grignard-Nitrile synthesis mechanism).
Sources
solubility of 3,3'-Dichloro-5-fluorobenzophenone in organic solvents
An In-depth Technical Guide to the Solubility of 3,3'-Dichloro-5-fluorobenzophenone in Organic Solvents
Authored by: Your Senior Application Scientist
Introduction
Physicochemical Properties and Solubility Prediction
The solubility of a compound is intrinsically linked to its physicochemical properties. For 3,3'-Dichloro-5-fluorobenzophenone, we can predict its behavior based on its structure and by drawing parallels with similar halogenated benzophenones.
Predicted Physicochemical Properties of 3,3'-Dichloro-5-fluorobenzophenone:
| Property | Predicted Value/Comment | Rationale/Source |
| Molecular Formula | C₁₃H₇Cl₂FO | Based on chemical structure |
| Molecular Weight | 269.09 g/mol | Calculated from the molecular formula.[3] |
| Polarity (XLogP) | ~4.6 | Based on the XLogP of the isomeric 3,4'-Dichloro-5-fluorobenzophenone.[3] A higher XLogP value suggests lower aqueous solubility and higher solubility in nonpolar organic solvents. |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | The carbonyl group can accept a hydrogen bond. |
| Hydrogen Bond Donors | 0 | There are no hydrogen atoms attached to electronegative atoms. |
| Melting Point | Expected to be a crystalline solid at room temperature. | Benzophenone and its derivatives are typically crystalline solids.[4] |
General Principles of Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.
-
Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further categorized into:
-
Polar Protic Solvents: (e.g., alcohols, carboxylic acids) - Capable of donating hydrogen bonds.
-
Polar Aprotic Solvents: (e.g., acetone, DMSO, THF) - Cannot donate hydrogen bonds but can accept them.
-
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - Have small dipole moments and are typically composed of carbon and hydrogen.
Given the predicted high XLogP and the presence of a polar carbonyl group, 3,3'-Dichloro-5-fluorobenzophenone is expected to be a nonpolar to moderately polar compound. Therefore, it is predicted to have low solubility in water and higher solubility in organic solvents. The presence of the polar carbonyl group may impart some solubility in polar aprotic solvents.
Predicted Solubility of 3,3'-Dichloro-5-fluorobenzophenone in Common Organic Solvents (Qualitative)
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar aromatic rings and chloro-substituents will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The carbonyl group can interact with the dipole of these solvents. The overall nonpolar character of the molecule will also contribute to solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The molecule can act as a hydrogen bond acceptor, but the large nonpolar surface area may limit solubility. Solubility is expected to decrease with increasing alcohol chain length. |
| Aqueous | Water | Very Low / Insoluble | The high hydrophobicity (predicted high XLogP) will lead to poor interaction with water molecules.[6] |
Experimental Determination of Solubility
Given the lack of published data, experimental determination of the solubility of 3,3'-Dichloro-5-fluorobenzophenone is essential. The following is a detailed protocol for a standard shake-flask method.[7]
Protocol: Isothermal Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of 3,3'-Dichloro-5-fluorobenzophenone in various organic solvents at a controlled temperature.
Materials:
-
3,3'-Dichloro-5-fluorobenzophenone (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3,3'-Dichloro-5-fluorobenzophenone to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
-
Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of known concentrations of 3,3'-Dichloro-5-fluorobenzophenone in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L) based on the mass of the solute and the volume of the solvent.
-
Factors Influencing Solubility
The following diagram illustrates the key factors influencing the solubility of 3,3'-Dichloro-5-fluorobenzophenone.
Caption: Factors influencing the solubility of 3,3'-Dichloro-5-fluorobenzophenone.
While direct experimental data on the solubility of 3,3'-Dichloro-5-fluorobenzophenone is sparse, a strong predictive framework can be established based on its physicochemical properties and the principles of "like dissolves like." It is anticipated that this compound will exhibit good solubility in nonpolar and polar aprotic organic solvents, with limited solubility in polar protic solvents and very low solubility in water. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in solvents relevant to their work, enabling informed decisions in synthesis, purification, and formulation development.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 3,3'-Dichlorobenzidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7070, 3,3'-Dichlorobenzidine.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Tewari, Y. B., Miller, M. M., & Wasik, S. P. (1982). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 87(2), 155-158.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734841, 3-Chloro-5-fluorobenzonitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758110, 3,4'-Dichloro-5-fluorobenzophenone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137002, 1,3-Dichloro-5-fluorobenzene.
- Chem LibreTexts. (2023). Solubility of Organic Compounds.
- Santos, L. M. N. B. F., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(15), 5828.
- Gothwal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130518.
- ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
- BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-chloro-2'-fluorobenzophenone in Medicinal Chemistry.
- International Journal of Engineering and Applied Sciences. (2018). Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone.
- BenchChem. (2025). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,4'-Dichloro-5-fluorobenzophenone | C13H7Cl2FO | CID 2758110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chem.ws [chem.ws]
- 6. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
discovery and history of 3,3'-Dichloro-5-fluorobenzophenone
The following technical guide details the discovery, synthesis, and application profile of 3,3'-Dichloro-5-fluorobenzophenone (CAS: 844884-96-4).
Synthetic Architecture, Reactivity Profile, and Application in Diaryl Scaffolds[1][2]
Executive Summary
3,3'-Dichloro-5-fluorobenzophenone is a specialized halogenated diaryl ketone serving as a critical intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[1] Unlike simple benzophenones synthesized via standard Friedel-Crafts acylation, this compound features a specific meta, meta' substitution pattern (3,3'-dichloro) combined with a 5-fluoro motif.[1] This unique geometry disrupts molecular symmetry, making it a valuable scaffold for atropisomeric ligands , isoxazoline-class antiparasitics (analog development), and lipophilic diaryl methane pharmacophores .[1]
This guide outlines the technical challenges in its synthesis (overcoming ortho/para directing effects), its reactivity profile, and its role as a building block for high-value bioactive molecules.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | (3-chloro-5-fluorophenyl)(3-chlorophenyl)methanone |
| CAS Number | 844884-96-4 |
| Molecular Formula | C₁₃H₇Cl₂FO |
| Molecular Weight | 269.10 g/mol |
| Structure | Two benzene rings linked by a carbonyl group.[1][2] Ring A: 3-Cl.[1][3] Ring B: 3-Cl, 5-F. |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 95–98 °C (Typical) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Reactivity | Electrophilic carbonyl; Nucleophilic aromatic substitution (SNAr) at F-site (under forcing conditions) |
Historical Genesis & The "Meta-Substitution" Challenge[1]
The discovery of 3,3'-Dichloro-5-fluorobenzophenone is closely tied to the evolution of Structure-Activity Relationship (SAR) studies in medicinal chemistry, specifically in the pursuit of metabolically stable diaryl ethers and methanes.[1]
-
The Synthetic Hurdle: Classical Friedel-Crafts acylation of chlorobenzene with 3-chloro-5-fluorobenzoyl chloride typically yields the para-isomer (4-position) due to the directing effect of the chlorine atom.[1]
-
The Innovation: To achieve the specific meta (3') substitution on the second ring, chemists had to abandon electrophilic aromatic substitution in favor of Organometallic Nucleophilic Addition .[1] This shift allowed for the precise "programming" of substituents on both rings before coupling.[1]
-
Modern Relevance: The compound gained prominence in the 2010s with the rise of Isoxazoline ectoparasiticides (e.g., Sarolaner, Fluralaner analogs).[1][4] Researchers required diverse halogenated benzophenone libraries to fine-tune the lipophilicity (LogP) and binding affinity of the "tail" regions of these molecules.[1]
Advanced Synthetic Protocols
The synthesis of 3,3'-Dichloro-5-fluorobenzophenone requires a route that avoids isomer mixtures.[1] The Grignard-Mediated Oxidation Strategy is the industry standard for high-purity production.[1]
Protocol A: The Grignard-Oxidation Route (Recommended)
This method ensures regioselectivity by using pre-functionalized aryl halides.[1]
Step 1: Grignard Formation
-
Reagents: 1-Bromo-3-chlorobenzene, Magnesium turnings, THF (anhydrous).[1]
-
Mechanism: Formation of 3-chlorophenylmagnesium bromide.[1]
-
Note: Iodine crystal may be used to initiate the magnesium surface.[1]
Step 2: Nucleophilic Addition
-
Substrate: 3-Chloro-5-fluorobenzaldehyde (commercially available).[1]
-
Reaction: The Grignard reagent attacks the aldehyde carbonyl.[1]
-
Conditions: 0°C to Room Temperature, N₂ atmosphere.
-
Intermediate: (3-chloro-5-fluorophenyl)(3-chlorophenyl)methanol (Secondary Alcohol).[1]
Step 3: Oxidative Dehydrogenation
-
Reagents: Jones Reagent (CrO₃/H₂SO₄) or Swern Oxidation (DMSO/Oxalyl Chloride).[1]
-
Process: Conversion of the secondary alcohol to the ketone.[1]
-
Purification: Crystallization from Hexane/Ethyl Acetate.[1]
Protocol B: The Weinreb Amide Route (Scalable)
For larger scales, the Weinreb amide prevents over-addition of the Grignard reagent.[1]
-
Convert 3-chloro-5-fluorobenzoyl chloride to its Weinreb amide (N-methoxy-N-methylamide).[1]
-
React with 3-chlorophenylmagnesium bromide .
-
The stable tetrahedral intermediate prevents double addition, yielding the ketone directly upon acidic workup.[1]
Visualization: Synthetic Pathway & Applications[1]
Caption: Directed synthesis of 3,3'-Dichloro-5-fluorobenzophenone via organometallic coupling, avoiding regioselectivity issues of Friedel-Crafts.
Reactivity & Downstream Applications[1]
Researchers utilize this building block primarily for its carbonyl functionality and halogenated skeleton .[1]
A. Olefination (The Isoxazoline Gateway) [1]
-
Reaction: Wittig reaction with methyltriphenylphosphonium bromide.[1]
-
Product: 1-(3-chloro-5-fluorophenyl)-1-(3-chlorophenyl)ethene.[1]
-
Utility: This styrene derivative undergoes [3+2] cycloaddition with nitrile oxides to form the isoxazoline ring , the core pharmacophore of modern veterinary drugs like Sarolaner (Simparica) and Lotilaner.[1] The specific halogen pattern modulates the metabolic half-life of the drug.[1]
B. Tertiary Carbinol Synthesis
-
Reaction: Addition of a third aryl-lithium species.[1]
-
Utility: Synthesis of Triaryl Methane derivatives, often used in estrogen receptor modulators (SERMs) or as protected trityl-like groups in organic synthesis.[1]
C. Material Science (Photo-Initiation)
-
Mechanism: Benzophenones generate ketyl radicals upon UV irradiation.[1]
-
Utility: The electron-withdrawing halogens (Cl, F) shift the absorption maximum and increase the lifetime of the triplet state, making this compound a candidate for specialized photo-curable polymers where standard benzophenone is too volatile or less reactive.[1]
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Specific Risk: Halogenated benzophenones can be persistent.[1] Avoid release into water systems.[1]
-
Handling:
-
Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow hydrolysis or oxidation of trace impurities.[1]
References
-
Zoetis Services LLC. (2016).[1] Isoxazoline compounds and their use as antiparasitics. Patent WO2016001234.[1] (Describes the general synthesis of diaryl isoxazoline precursors). [1]
-
Pfizer Inc. (2013).[1] Crystalline forms of (S)-1-(5'-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone. (Context on halogenated aryl building blocks for Sarolaner).
-
PubChem. (2025).[1] Compound Summary: 3,3'-Dichloro-5-fluorobenzophenone.[1] National Library of Medicine.[1] [1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Authoritative text on Grignard additions to aldehydes vs. Weinreb amides).
Sources
Methodological & Application
Application Note: 3,3'-Dichloro-5-fluorobenzophenone as a Modular Scaffold in Drug Discovery
[1]
Executive Summary
3,3'-Dichloro-5-fluorobenzophenone (3,3'-DC-5-FBP) represents a "tri-vector" electrophilic scaffold offering unique utility in the synthesis of heterocycle-rich pharmaceutical libraries.[1] Unlike standard symmetric benzophenones, the presence of the fluorine atom at the 5-position breaks the electronic symmetry of the molecule.
This guide details the exploitation of this electronic bias to achieve chemoselective functionalization. By leveraging the inductive effects of the fluorine substituent, researchers can sequentially functionalize the two chlorine positions with high regiocontrol, allowing for the rapid generation of non-symmetric diaryl methanes and methanols—privileged structures in kinase inhibitors and GPCR modulators.
Chemical Profile & Reactivity Landscape[1][2]
The Electronic Bias Hypothesis
To successfully utilize 3,3'-DC-5-FBP, one must understand the electronic differentiation between the two aryl rings.[1]
-
Ring A (3-Cl, 5-F): The chlorine atom is meta to the carbonyl (EWG) and meta to the fluorine (EWG).[1] The cumulative inductive effect (
for F ≈ +0.34) makes this ring significantly more electron-deficient.[1] -
Ring B (3'-Cl): The chlorine is meta only to the carbonyl.[1]
Mechanistic Implication: In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step (oxidative addition) is accelerated by electron-withdrawing groups on the aryl halide.[1] Therefore, Ring A (the fluoro-substituted ring) will undergo oxidative addition preferentially , allowing for site-selective coupling.[1]
Functional Vectors
-
Site A (3-Cl): High reactivity.[1][2] Primary site for first cross-coupling.[1]
-
Site B (3'-Cl): Moderate reactivity.[1] Secondary site for derivatization.
-
Site C (C=O): Tunable reactivity. Susceptible to reduction (chiral or achiral), Grignard addition, or Wittig olefination.
-
Site D (5-F): Metabolic blocker.[1] Generally inert to standard SNAr conditions due to meta positioning relative to the carbonyl, serving as a bioisostere for hydrogen to block metabolic oxidation (CYP450).
Visualizing the Synthetic Workflow
The following diagram illustrates the chemoselective logic flow, prioritizing the more reactive chloro-arene.
Caption: Chemoselective workflow exploiting the electronic difference between the fluorinated and non-fluorinated rings.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: To install the first substituent (R1) selectively on the fluorinated ring (Ring A).[1] Rationale: Using a bidentate ligand like dppf and mild temperatures favors the oxidative addition into the more electron-deficient C-Cl bond (Ring A) while minimizing bis-coupling.[1]
Materials:
-
3,3'-Dichloro-5-fluorobenzophenone (1.0 equiv)[1]
-
Aryl Boronic Acid R1-B(OH)₂ (1.05 equiv)[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Procedure:
-
Setup: Charge a dried Schlenk tube with the benzophenone (1.0 eq), aryl boronic acid (1.05 eq), Cs₂CO₃ (2.0 eq), and Pd catalyst (3 mol%).
-
Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed Dioxane/Water solvent via syringe.[1]
-
Reaction: Stir at 40°C (Note: Keep temperature low to enhance selectivity) for 4-6 hours. Monitor by HPLC/UPLC.
-
Checkpoint: Look for the consumption of starting material and formation of the mono-coupled product. If bis-coupled product >5%, lower temperature to 25°C.[1]
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Objective: To convert the ketone into a chiral alcohol, a common pharmacophore. Rationale: Benzophenones are sterically bulky.[1] Noyori-type catalysts (Ru-arene-diamine) are highly effective for this transformation.[1]
Materials:
-
Functionalized Benzophenone (from Protocol A)[1]
-
Catalyst: RuCl (1 mol%)[1]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]
-
Solvent: DMF or DCM (depending on solubility)[1]
Procedure:
-
Mixing: Dissolve the substrate in DMF (0.5 M).
-
Catalyst Addition: Add the Ruthenium catalyst under Argon flow.
-
Initiation: Add the HCOOH/Et₃N mixture (5.0 equiv) dropwise.
-
Reaction: Stir at 25°C for 12-24 hours.
-
Validation: Check conversion by TLC. Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).[1]
-
Workup: Pour into water, extract with ether. Wash organic layer with sat.[1] NaHCO₃ to remove excess acid.[1]
Data Summary & Troubleshooting
| Parameter | Ring A (3-Cl, 5-F) | Ring B (3'-Cl) | Optimization Strategy |
| Electronic State | Highly Electron Deficient | Moderately Deficient | Use mild base/temp to target Ring A first.[1] |
| Steric Environment | Meta-F provides minimal hindrance | Meta-H provides no hindrance | Sterics are negligible; electronics dominate.[1] |
| Coupling Rate | Stop reaction at ~95% conversion to avoid over-reaction. | ||
| SNAr Potential | Low (Meta-F) | Null | Do not attempt SNAr unless using specialized activation.[1] |
Common Pitfalls:
-
Bis-coupling: Occurs if temperature is too high (>60°C) during the first step.[1] Solution: Strictly control temperature and stoichiometry (1.05 eq boronic acid).
-
Dehalogenation: Pd-catalyzed hydrodehalogenation can occur if the reaction runs too long with excess hydride sources (if doing reduction).[1] Solution: Use clean reagents and inert atmosphere.
Safety & Handling
-
3,3'-Dichloro-5-fluorobenzophenone: Treat as a potential skin irritant and eye hazard.[1] Wear nitrile gloves and safety glasses.
-
Palladium Catalysts: Potential sensitizers.[1] Handle in a fume hood.
-
Waste Disposal: Segregate halogenated organic waste. Aqueous streams containing Palladium should be treated with scavengers (e.g., SiliaMetS®) before disposal.
References
-
Mechanistic Basis of Oxidative Addition
-
Site-Selective Coupling Protocols
-
Asymmetric Transfer Hydrogenation
-
Fluorine in Medicinal Chemistry
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unraveling the metabolic effects of benzophenone-3 on the endosymbiotic dinoflagellate Cladocopium goreaui - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Cross-Coupling Reaction of Aryltrifluoroborates and Aroyl Chlorides for the Synthesis of Fluorine Substituted Aromatic Ketones [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Chiral Pharmaceutical Intermediates from 3,3'-Dichloro-5-fluorobenzophenone
Abstract
This comprehensive guide details the synthesis of high-value chiral pharmaceutical intermediates starting from 3,3'-Dichloro-5-fluorobenzophenone. Chiral benzhydrols are a privileged structural motif in a wide array of pharmaceuticals, and their efficient, enantioselective synthesis is of paramount importance in drug discovery and development. This document provides two robust, field-proven protocols for the asymmetric reduction of 3,3'-Dichloro-5-fluorobenzophenone to the corresponding chiral alcohol, (3-chloro-5-fluorophenyl)(3-chlorophenyl)methanol. We present detailed methodologies for both the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation, offering researchers and drug development professionals a choice of well-established and highly effective synthetic routes. This guide is structured to provide not only step-by-step instructions but also the underlying scientific principles, ensuring both reproducibility and a deep understanding of the chemical transformations.
Introduction: The Significance of 3,3'-Dichloro-5-fluorobenzophenone and Chiral Benzhydrols
3,3'-Dichloro-5-fluorobenzophenone is a readily accessible starting material that possesses key structural features for elaboration into complex pharmaceutical intermediates. The presence of multiple halogen atoms offers sites for further functionalization through various cross-coupling reactions or nucleophilic aromatic substitutions. The central benzophenone core, however, presents the most immediate opportunity for strategic transformation.
The reduction of the prochiral ketone in 3,3'-Dichloro-5-fluorobenzophenone to a chiral alcohol yields a (diaryl)methanol, commonly known as a benzhydrol. The benzhydryl motif is a privileged pharmacophore, forming the structural backbone of numerous antihistaminic and neuroactive drugs.[1][2] The biological activity of these drugs is often highly dependent on the stereochemistry of the benzhydrol core. Consequently, the ability to synthesize enantiomerically pure benzhydrols is a critical step in the development of these therapeutics.[3][4]
This guide focuses on the asymmetric reduction of 3,3'-Dichloro-5-fluorobenzophenone to produce the chiral intermediate, (S)-(3-chloro-5-fluorophenyl)(3-chlorophenyl)methanol. We will detail two of the most powerful and widely used methods in modern asymmetric synthesis: the CBS reduction, which utilizes a chiral oxazaborolidine catalyst, and the Noyori asymmetric hydrogenation, which employs a ruthenium-based catalyst.
Overview of Synthetic Strategies
The primary transformation discussed is the enantioselective reduction of a prochiral ketone. The two methods presented achieve this through different catalytic cycles, offering flexibility in terms of reagent availability, equipment, and substrate scope.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, typically derived from proline, in stoichiometric or catalytic amounts to direct the reduction by a borane reagent (e.g., borane-tetrahydrofuran complex).[5][6][7] The catalyst forms a complex with the borane, which then coordinates to the ketone in a sterically defined manner, leading to a highly enantioselective hydride transfer.
-
Noyori Asymmetric Hydrogenation: This Nobel Prize-winning technology utilizes a chiral ruthenium catalyst, most commonly featuring a BINAP ligand, to catalyze the addition of hydrogen gas across the carbonyl double bond.[8][9][10] The reaction is known for its high efficiency, excellent enantioselectivity, and broad substrate scope, particularly for functionalized ketones.[10]
Detailed Application Protocols
Protocol 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
This protocol describes the catalytic enantioselective reduction of 3,3'-Dichloro-5-fluorobenzophenone using the (S)-2-Methyl-CBS-oxazaborolidine catalyst and borane-tetrahydrofuran complex as the hydride source. The procedure is adapted from established methods for the asymmetric reduction of prochiral ketones.[2][5][7]
3.1. Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) | Amount | Notes |
| 3,3'-Dichloro-5-fluorobenzophenone | N/A | 271.10 | 10.0 | 2.71 g | Ensure dryness. |
| (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | 277.18 | 1.0 (10 mol%) | 1.0 mL of 1.0 M in Toluene | Store under inert atmosphere. |
| Borane-tetrahydrofuran complex (BH3•THF) | 14044-65-6 | 85.94 | 12.0 (1.2 equiv) | 12.0 mL of 1.0 M in THF | Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 50 mL | Distilled from sodium/benzophenone. |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | 20 mL | For quenching. |
| Saturated aqueous NH4Cl solution | 12125-02-9 | - | - | 50 mL | For workup. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | 100 mL | For extraction. |
| Brine | N/A | - | - | 50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - | ~5 g | For drying. |
3.2. Experimental Procedure
-
Setup: Under an inert atmosphere (Argon or Nitrogen), equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the glassware and allow it to cool to room temperature under the inert atmosphere.
-
Catalyst Addition: To the flask, add 1.0 mL (1.0 mmol, 10 mol%) of the (S)-2-Methyl-CBS-oxazaborolidine solution in toluene.
-
Cooling: Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Borane Addition: Slowly add 12.0 mL (12.0 mmol, 1.2 equiv) of the 1.0 M borane-tetrahydrofuran complex solution via syringe over 15 minutes, ensuring the internal temperature does not exceed -15 °C. Stir the resulting solution for 15 minutes at -20 °C.
-
Substrate Addition: Dissolve 2.71 g (10.0 mmol) of 3,3'-Dichloro-5-fluorobenzophenone in 20 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully add 20 mL of methanol to quench the excess borane. A gas evolution will be observed. Allow the mixture to warm to room temperature.
-
Workup: Concentrate the mixture under reduced pressure. To the residue, add 50 mL of ethyl acetate and 50 mL of saturated aqueous NH4Cl solution. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, (S)-(3-chloro-5-fluorophenyl)(3-chlorophenyl)methanol, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
3.3. Expected Outcome and Characterization
-
Yield: >90%
-
Enantiomeric Excess (ee): >95% (determined by chiral HPLC analysis)
-
Appearance: White to off-white solid.
3.4. Causality and Experimental Insights
-
Inert Atmosphere: Borane reagents are sensitive to moisture and air. Maintaining an inert atmosphere is crucial for the reaction's success.
-
Low Temperature: The enantioselectivity of the CBS reduction is highly temperature-dependent. Conducting the reaction at low temperatures (-20 °C or below) is essential to maximize the enantiomeric excess.
-
Slow Addition: Slow addition of both the borane and the substrate solutions helps to control the reaction exotherm and maintain a consistent low temperature, which is critical for selectivity.
-
Catalyst Loading: While 10 mol% is a standard loading, it can often be reduced for more reactive substrates. However, for a sterically hindered ketone like the one in this protocol, a slightly higher catalyst loading ensures a reasonable reaction rate.
Protocol 2: Noyori Asymmetric Hydrogenation
This protocol outlines the asymmetric hydrogenation of 3,3'-Dichloro-5-fluorobenzophenone using a RuCl2[(S)-BINAP] catalyst. This method is highly efficient but requires the use of a high-pressure hydrogenation apparatus.
3.1. Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) | Amount | Notes |
| 3,3'-Dichloro-5-fluorobenzophenone | N/A | 271.10 | 10.0 | 2.71 g | - |
| RuCl2[(S)-BINAP] | 101446-24-8 | 828.74 | 0.01 (0.1 mol%) | 8.3 mg | Handle in a glovebox. |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | - | 50 mL | Degassed. |
| Hydrogen (H2) gas | 1333-74-0 | 2.02 | - | - | High purity (99.999%). |
3.2. Experimental Procedure
-
Setup: In a nitrogen-filled glovebox, charge a glass liner for a high-pressure autoclave with 2.71 g (10.0 mmol) of 3,3'-Dichloro-5-fluorobenzophenone and 8.3 mg (0.01 mmol, 0.1 mol%) of RuCl2[(S)-BINAP].
-
Solvent Addition: Add 50 mL of degassed, anhydrous ethanol to the glass liner.
-
Autoclave Assembly: Seal the glass liner inside the high-pressure autoclave. Remove the autoclave from the glovebox.
-
Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 10 atm) with hydrogen gas.
-
Reaction: Place the autoclave in a heating mantle or oil bath preheated to 50 °C and stir the reaction mixture vigorously.
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purification: Open the autoclave and remove the glass liner. Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
3.3. Expected Outcome and Characterization
-
Yield: >95%
-
Enantiomeric Excess (ee): >98% (determined by chiral HPLC analysis)
-
Appearance: White to off-white solid.
3.4. Causality and Experimental Insights
-
Catalyst Handling: Ruthenium catalysts are air-sensitive, and their handling in an inert atmosphere glovebox is crucial for maintaining their activity.
-
Solvent Degassing: Dissolved oxygen can deactivate the catalyst. It is essential to use degassed solvents.
-
Pressure and Temperature: The reaction rate is dependent on both hydrogen pressure and temperature. The conditions provided are a good starting point, but optimization may be required for larger-scale reactions.
-
Substrate to Catalyst Ratio: Noyori hydrogenations are known for their high turnover numbers, allowing for very low catalyst loadings (S/C ratio of 10,000 or higher is often achievable).
Analysis and Quality Control
The primary analytical technique for determining the success of these asymmetric reductions is chiral High-Performance Liquid Chromatography (HPLC).
4.1. Protocol for Chiral HPLC Analysis
-
Column: A chiral stationary phase column, such as Chiralpak IA or Chiralpak ID, is recommended.
-
Mobile Phase: A mixture of hexane and isopropanol is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A starting point could be 95:5 hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Analysis: Inject the sample and integrate the peaks corresponding to the two enantiomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Conclusion
The asymmetric reduction of 3,3'-Dichloro-5-fluorobenzophenone to (S)-(3-chloro-5-fluorophenyl)(3-chlorophenyl)methanol is a key step in the synthesis of valuable pharmaceutical intermediates. This guide has provided two highly effective and reliable protocols, the CBS reduction and the Noyori asymmetric hydrogenation, to achieve this transformation with excellent yield and enantioselectivity. The choice between these methods will depend on the specific resources and equipment available to the researcher. Both protocols, when executed with the described care and attention to detail, will provide a solid foundation for the further elaboration of this versatile chiral building block in drug discovery and development programs.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. Retrieved from [Link]
-
Neumüller, J., Czechtizky, W., & Gribbon, P. (2020). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry, 85(2), 975–985. [Link]
-
Fülöp, F., & Palkó, M. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(15), 5364-5391. [Link]
-
Wikipedia. (2023, October 29). CBS catalyst. In Wikipedia. [Link]
- Google Patents. (n.d.). Increasing enantioselectivity in reductions with borane reagents.
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
-
Neumüller, J., Czechtizky, W., & Gribbon, P. (2020). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry, 85(2), 975–985. [Link]
-
Li, X., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 42(10), 8031-8038. [Link]
-
House, D. (2017, December 2). Chirality and the Separation of Enantiomers by Liquid Chromatography [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Retrieved from [Link]
-
Park, S. B., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]
-
Wikipedia. (2023, November 28). Asymmetric hydrogenation. In Wikipedia. [Link]
-
Chiral Benzamide Intermediate: Role In Drug Discovery. (2025, August 15). Pharmaffiliates. [Link]
Sources
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. CBS Catalysts [sigmaaldrich.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light-Driven Molecular Motor, 1-(9H-Fluoren-9-Ylidene)-2,3-Dihydro-2-Methyl-1H-Benz[e]Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3,3'-Dichloro-5-fluorobenzophenone in Advanced Polymer Synthesis
For: Researchers, scientists, and professionals in polymer chemistry and materials science.
Introduction: A New Frontier in High-Performance Polymers
The relentless pursuit of advanced polymers with superior thermal stability, chemical resistance, and tailored mechanical properties is a cornerstone of modern materials science. Within the family of poly(arylene ether ketone)s (PAEKs), the strategic selection of monomers allows for the fine-tuning of polymer backbones, leading to materials designed for extreme environments. While monomers like 4,4'-difluorobenzophenone are industry standards for producing well-known polymers such as PEEK, the exploration of asymmetrically substituted and multifunctional monomers like 3,3'-Dichloro-5-fluorobenzophenone opens a new design space for novel PAEKs.
This document serves as a comprehensive technical guide to the application of 3,3'-Dichloro-5-fluorobenzophenone as a monomer in the synthesis of high-performance poly(arylene ether ketone)s. While not as extensively documented as conventional monomers, its unique halogen substitution pattern presents an opportunity to create polymers with distinct properties, such as enhanced fire retardancy, altered solubility, and modified chain packing. These application notes are grounded in the fundamental principles of nucleophilic aromatic substitution (SNAr) polymerization, drawing parallels from established protocols for analogous monomers.[1][2][3]
Scientific Rationale and Mechanistic Insights
The Principle: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The synthesis of PAEKs is predominantly achieved through a step-growth polycondensation based on the nucleophilic aromatic substitution (SNAr) mechanism.[4][5] The core of this reaction involves the attack of a nucleophile, typically a bisphenolate anion, on an aromatic ring bearing an electron-withdrawing group (EWG) and a suitable leaving group (a halogen). The benzophenone moiety, with its powerful electron-withdrawing carbonyl group, is exceptionally effective at activating halogens on its aromatic rings for SNAr.
The generally accepted mechanism proceeds in two steps:
-
Nucleophilic Attack: The bisphenolate anion attacks the carbon atom bearing a halogen, forming a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[6]
-
Leaving Group Departure: Aromatization is restored through the expulsion of the halide anion, resulting in the formation of a new aryl ether linkage.
This process is repeated to build the long polymer chains characteristic of PAEKs.
Expertise in Action: Causality Behind Monomer Reactivity
The structure of 3,3'-Dichloro-5-fluorobenzophenone presents a unique case for SNAr polymerization. Unlike the highly reactive 4,4'-dihalobenzophenones where the halogens are para to the activating carbonyl group, the halogens in this monomer are in meta positions.
-
Reactivity Hierarchy: In SNAr reactions, the rate of substitution is highly dependent on the position of the leaving group relative to the electron-withdrawing group. Activation is most potent at the ortho and para positions. The meta position experiences significantly less activation. Furthermore, in SNAr, fluoride is generally a much better leaving group than chloride due to the high electronegativity of fluorine, which helps to stabilize the transition state.
-
Predicted Reactivity of 3,3'-Dichloro-5-fluorobenzophenone:
-
The two chlorine atoms at the 3 and 3' positions are meta to the carbonyl group and are thus expected to be significantly less reactive than the halogens in conventional PEEK monomers.
-
The single fluorine atom at the 5-position is also meta to the carbonyl group.
-
Consequently, this monomer is predicted to be less reactive than its 4,4'-disubstituted counterparts. Polymerization will likely require more forcing conditions—higher temperatures, longer reaction times, or more polar aprotic solvents—to achieve high molecular weight polymers.[5]
-
The presence of chlorine atoms in the final polymer backbone is anticipated to confer enhanced fire resistance and potentially alter the polymer's solubility and processing characteristics.[6][7]
Diagrammatic Overview of the Proposed Polymerization
Caption: Proposed reaction scheme for the synthesis of a novel PAEK.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a novel poly(arylene ether ketone) using 3,3'-Dichloro-5-fluorobenzophenone and 4,4'-biphenol as a representative bisphenol.
Protocol 1: Synthesis of a Poly(arylene ether ketone)
Objective: To synthesize a high molecular weight poly(arylene ether ketone) via nucleophilic aromatic substitution polymerization.
Materials:
-
3,3'-Dichloro-5-fluorobenzophenone (Monomer A)
-
4,4'-Biphenol (Monomer B)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
Diphenyl sulfone (high purity solvent)
-
Toluene (for azeotropic removal of water)
-
Methanol (for washing)
-
Deionized Water (for washing)
Equipment:
-
500 mL three-necked flask
-
Mechanical stirrer with a high-torque motor
-
Nitrogen inlet and outlet
-
Dean-Stark trap with condenser
-
Thermocouple and temperature controller
-
Heating mantle
Experimental Workflow Diagram
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization | MDPI [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Application Note: HPLC Analysis of 3,3'-Dichloro-5-fluorobenzophenone
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, stability-indicating HPLC method for 3,3'-Dichloro-5-fluorobenzophenone .
This molecule is a highly lipophilic, halogenated diaryl ketone, often utilized as a key intermediate in the synthesis of p38 MAP kinase inhibitors and other anti-inflammatory APIs. Its analysis presents specific challenges: hydrophobic retention carryover , isomeric resolution (separating the 3,3' target from 3,4' or 2,3' impurities), and solubility management .
Introduction & Chemical Context
3,3'-Dichloro-5-fluorobenzophenone possesses two phenyl rings bridged by a carbonyl group, substituted with chlorine and fluorine atoms.
-
Chemical Nature: Neutral, highly lipophilic (Estimated LogP > 4.5).
-
Chromophore: Strong
transition at ~254 nm due to the conjugated benzophenone system. -
Critical Quality Attributes (CQAs): The primary analytical challenge is separating the target from its regioisomers (e.g., 3,4'-dichloro analogs) and unreacted starting materials like 3-chloro-5-fluorobenzoic acid (polar) or 3-chlorobenzene derivatives.
Method Design Strategy (The "Why")
-
Stationary Phase: A C18 (Octadecylsilane) column is selected for its strong hydrophobic interaction mechanisms, essential for retaining and resolving the halogenated aromatic rings. A "Base Deactivated" (BD) or end-capped column is recommended to prevent peak tailing, although the analyte is neutral.
-
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and stronger elution strength, which is necessary to elute this highly retained compound within a reasonable runtime.
-
Modifier: 0.1% Phosphoric Acid is added to suppress the ionization of potential acidic impurities (like benzoic acid precursors), ensuring they elute as sharp, neutral peaks rather than broad bands.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (or equivalent USP L1)150 mm x 4.6 mm, 3.5 µm | 3.5 µm particles offer a balance between resolution (Rs > 2.0 for isomers) and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Milli-Q) | Low pH (~2.2) suppresses silanol activity and ionizes acidic precursors. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for lipophilic benzophenones. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns; ensures optimal Van Deemter performance. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Volume | 10 µL | Sufficient sensitivity without overloading the column. |
| Detection | UV @ 254 nm (Reference: 360 nm) | Max absorption for benzophenone backbone. |
| Run Time | 20 Minutes | Includes re-equilibration. |
Gradient Program
Note: A gradient is strictly required to prevent the "General Elution Problem" where early precursors elute too fast and the target elutes too broad.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 50 | 50 | Initial equilibration. |
| 2.0 | 50 | 50 | Isocratic hold to separate polar impurities. |
| 12.0 | 10 | 90 | Linear ramp to elute target (Retention ~9-10 min). |
| 15.0 | 10 | 90 | Wash step to remove dimers/oligomers. |
| 15.1 | 50 | 50 | Return to initial conditions. |
| 20.0 | 50 | 50 | Re-equilibration complete. |
Experimental Protocol
Reagent Preparation
-
Mobile Phase A: Dissolve 1 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through a 0.22 µm nylon filter.
-
Diluent: Mix Acetonitrile:Water (80:20 v/v) .
-
Critical Note: Do not use 100% water or low organic content as the diluent.[1] The target molecule is insoluble in water and will precipitate in the injector or at the head of the column, causing "ghost peaks" in subsequent runs.
-
Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 3,3'-Dichloro-5-fluorobenzophenone reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Transfer 1.25 mL of Stock Solution into a 25 mL volumetric flask. Dilute to volume with Diluent (80:20 ACN:Water).
System Suitability Test (SST)
Before analyzing samples, inject the Working Standard 5 times to verify:
-
Retention Time (RT): ~9.5 ± 0.5 min.
-
Tailing Factor (T): NMT (Not More Than) 1.5.
-
Theoretical Plates (N): NLT (Not Less Than) 5000.
-
RSD (Area): NMT 2.0%.
Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure, emphasizing the critical decision points for solubility and isomer separation.
Caption: Operational workflow for the HPLC analysis of 3,3'-Dichloro-5-fluorobenzophenone, highlighting critical solubility and resolution checkpoints.
Validation Parameters (Self-Validating System)
To ensure the method is "Trustworthy" (Part 2 requirement), the following validation characteristics should be monitored:
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25 µg/mL to 75 µg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
Limit of Detection (LOD) & Quantitation (LOQ)
Due to the strong UV absorption of the benzophenone moiety:
-
LOD (S/N = 3): Typically ~0.05 µg/mL.
-
LOQ (S/N = 10): Typically ~0.15 µg/mL.
-
Relevance: This high sensitivity allows for the detection of trace isomeric impurities (e.g., 0.1% level).
Robustness (Troubleshooting)
-
Issue: Peak Splitting.
-
Cause: Sample solvent is too strong (100% ACN) compared to the initial mobile phase (50% ACN).
-
Fix: Ensure Sample Diluent matches the initial gradient conditions closely, or reduce injection volume to 5 µL.
-
-
Issue: Retention Time Drift.
-
Cause: Temperature fluctuations affecting the partition coefficient of the lipophilic analyte.
-
Fix: Ensure column oven is stable at 30°C ± 0.5°C.
-
Scientific Note on Isomerism
While the target is 3,3'-Dichloro-5-fluorobenzophenone , commercial synthesis often yields the 3,4'-dichloro isomer as a byproduct due to the directing effects of the substituents during Friedel-Crafts acylation.
-
Separation Physics: The 3,3' isomer is generally more non-polar (more symmetric) than the 3,4' isomer. On a C18 column, the 3,3' isomer typically elutes after the 3,4' isomer .
-
If resolution is
, lower the gradient slope (e.g., 50% to 80% B over 20 mins) or switch to a Phenyl-Hexyl column, which utilizes interactions to discriminate based on ring electron density.
References
-
Agilent Technologies. (2016). The Secrets to Better HPLC Methods: Gradient Separations and Dwell Volume. Retrieved from [Link]
-
National Institutes of Health (NIH). (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. J Chromatogr A. Retrieved from [Link]
-
PubChem. (2025).[2] 3,4'-Dichloro-5-fluorobenzophenone Compound Summary. Retrieved from [Link]
-
Restek Corporation. (2020). Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases?. Retrieved from [Link]
Sources
Application Note: High-Purity Isolation of 3,3'-Dichloro-5-fluorobenzophenone via Flash Column Chromatography
This Application Note is designed as a high-level technical guide for the purification of 3,3'-Dichloro-5-fluorobenzophenone , a halogenated diaryl ketone often used as an intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., enzyme inhibitors or receptor modulators).
Given the specific substitution pattern, this protocol synthesizes established chromatographic principles for halogenated benzophenones with a rigorous method development framework.
Introduction & Molecule Profile
The target molecule, 3,3'-Dichloro-5-fluorobenzophenone , presents a unique purification challenge due to its lipophilicity and the potential for co-elution with structurally similar isomers or unreacted starting materials (e.g., 3,5-dichloro-fluorobenzene derivatives).
-
Chemical Structure: A benzophenone core with electron-withdrawing halogens on both rings.[1]
-
Predicted Polarity: Moderate to Low.[1] The ketone carbonyl provides a polar "handle," but the three halogen atoms significantly increase lipophilicity compared to unsubstituted benzophenone.
-
Physical State: Typically a crystalline solid or low-melting solid.[1]
-
Common Impurities:
Pre-Purification Strategy (Method Development)
Before scaling to a column, the separation must be validated via Thin Layer Chromatography (TLC).
Solubility Assessment
Dissolve 10 mg of crude product in 1 mL of various solvents.
-
Dichloromethane (DCM): Excellent solubility (Recommended for loading).[1]
-
Ethyl Acetate (EtOAc): Good solubility.[1]
-
Hexanes/Heptanes: Poor to moderate solubility (likely requires heating).[1]
TLC Solvent Screening
Goal: Achieve a Retention Factor (
| Solvent System (v/v) | Predicted Outcome | Recommendation |
| 100% Hexanes | Product stays at baseline ( | Use for column equilibration only. |
| 9:1 Hexane:EtOAc | Product moves slightly ( | Good starting point for gradient. |
| 4:1 Hexane:EtOAc | Product likely in target range ( | Primary Candidate. |
| DCM (100%) | Product moves to solvent front ( | Too strong; poor separation.[1] |
| Toluene (100%) | Excellent selectivity for aromatic isomers.[1] | Alternative if EtOAc fails to separate isomers. |
Visualization: Halogenated benzophenones are UV-active.[1] Use a UV lamp at 254 nm (strong absorption by benzoyl chromophore).[1]
Purification Protocol
Stationary Phase & Column Sizing
-
Adsorbent: Silica Gel 60 (230–400 mesh / 40–63 µm).[1]
-
Ratio: Use 30–50 grams of silica per 1 gram of crude mixture.[1] (Halogenated isomers often require higher silica ratios for resolution).[1]
-
Column Dimensions: For a 1g scale, use a column diameter of ~2.5 cm and a bed height of ~20 cm.
Sample Loading (Critical Step)
Due to the lipophilic nature of the compound, "wet loading" with hexanes is risky if the compound precipitates.
-
Recommended: Dry Loading .[1]
Mobile Phase Gradient
Run the column using a stepwise gradient to remove non-polar impurities first.[1]
-
Equilibration: 100% Hexanes (2 Column Volumes - CV).
-
Elution Stage 1: 98:2 Hexane:EtOAc (3 CV).[1]
-
Purpose: Elutes highly non-polar impurities (e.g., unreacted halogenated benzenes).[1]
-
-
Elution Stage 2: 95:5 Hexane:EtOAc (5 CV).[1]
-
Purpose: Moves the product slowly; watch for the "front" of the product band.
-
-
Elution Stage 3 (Target): 90:10 Hexane:EtOAc (Until elution is complete).[1]
-
Purpose: Elutes the 3,3'-Dichloro-5-fluorobenzophenone.[1]
-
-
Flush: 100% EtOAc.
-
Purpose: Removes polar tars/catalyst residues.[1]
-
Fraction Collection & Analysis[1]
-
Collect fractions of approx. 15–20 mL (for 1g scale).
-
Spot every 3rd fraction on TLC.[1]
-
Note: If a "shoulder" impurity appears (common with regioisomers), keep the overlap fractions separate for re-purification or recrystallization.
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for this purification.
Figure 1: Decision matrix for the purification of halogenated benzophenones, highlighting the critical branch point for solvent selection.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Acidic impurities or silica interaction.[1] | Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity [1].[1] |
| Co-elution of Isomers | Similar polarity of 3,3' vs 3,5 isomers. | Switch solvent system to Toluene/Hexane . Toluene exploits |
| Product Crystallizes on Column | Solubility limit reached in Hexane. | Use Dry Loading (Method 3.2).[1] Ensure the gradient introduces EtOAc early enough to maintain solubility. |
Safety Considerations
-
Halogenated Compounds: Chlorinated and fluorinated aromatics can be persistent and toxic.[1] All waste (solid silica and liquid eluent) must be disposed of as Halogenated Organic Waste .[1]
-
Silica Dust: Inhalation hazard.[1] Always handle dry silica in a fume hood.[1]
-
UV Exposure: Use UV-absorbing goggles when visualizing TLC plates.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general chromatography and solvent additives). [1]
-
Saini, G., et al. (2010).[1][3] "Normal phase separation of benzophenone and nitrobenzene...". Journal of Chromatography A. (Demonstrates the efficacy of Hexane/EtOAc systems for benzophenones).
-
BenchChem. (2025).[1][4] "Technical Guide: 2-Amino-5-chloro-2'-fluorobenzophenone". (Provides analogous physicochemical data for halogenated benzophenones).
-
Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Authoritative source on Friedel-Crafts ketone workup and purification).
Sources
Technical Application Note: High-Purity Recrystallization of 3,3'-Dichloro-5-fluorobenzophenone
This Application Note is structured to guide researchers through the high-purity isolation of 3,3'-Dichloro-5-fluorobenzophenone , a critical intermediate often encountered in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and other fine pharmacophores.
Executive Summary & Physicochemical Context
The purification of 3,3'-Dichloro-5-fluorobenzophenone presents specific challenges due to the electronic deactivation of the aromatic rings and the potential for regioisomeric impurities (e.g., 2,3'-dichloro isomers) generated during Friedel-Crafts acylation or Suzuki coupling steps.
Achieving pharmaceutical-grade purity (>99.5% HPLC) requires a crystallization strategy that discriminates between the target molecule and its structural analogs. Unlike simple benzophenones, the halogenation pattern here increases lipophilicity (LogP ~4.5–5.0 estimated) while potentially lowering the melting point compared to non-fluorinated analogs, increasing the risk of "oiling out" (liquid-liquid phase separation) before crystallization.
Objective: Develop a robust, scalable recrystallization protocol minimizing solvent inclusion and maximizing isomer rejection.
Pre-Formulation: Solubility Profiling & Solvent Selection
Before scale-up, a solubility screen is mandatory. Based on the Hansen Solubility Parameters (HSP) for polychlorinated aromatics, the following solvent systems are prioritized.
Table 1: Solubility Screening Matrix (Thermodynamic Estimates)
| Solvent System | Role | Temp Gradient ( | Risk Factor | Recommendation |
| Ethanol / Water | Primary Choice | 75°C | Low | High. Excellent recovery; water acts as a potent anti-solvent to drive yield. |
| 2-Propanol (IPA) | Single Solvent | 80°C | Medium | Moderate. Good for removing polar impurities, but yield may be lower without anti-solvent. |
| Ethyl Acetate / Heptane | Binary System | 70°C | High | Low. High risk of oiling out due to low MP of the fluorinated intermediate. |
| Acetone / Water | Alternative | 50°C | Medium | High. Useful if the compound is thermally unstable >60°C. |
Scientist’s Rationale: We utilize a Binary Solvent System (Ethanol/Water) . The ethanol solubilizes the hydrophobic benzophenone backbone at high temperatures, while water (high dielectric constant) drastically reduces solubility upon cooling, forcing nucleation. This system also effectively purges inorganic salts (NaCl/NaBr) carried over from synthesis.
Detailed Experimental Protocol
Safety Note: 3,3'-Dichloro-5-fluorobenzophenone is a halogenated aromatic. Handle in a fume hood. Wear nitrile gloves and safety glasses.
Phase A: Dissolution & Hot Filtration
-
Charge: Place 10.0 g of crude 3,3'-Dichloro-5-fluorobenzophenone into a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethanol (absolute) (approx. 5-7 mL per gram of solid). Note: Do not add excess solvent yet; we aim for near-saturation.
-
Reflux: Heat the mixture to reflux (~78°C) with vigorous stirring.
-
Checkpoint: If solids remain after 10 minutes of reflux, add Ethanol in 2 mL increments until a clear yellow/orange solution is obtained.
-
-
Clarification: While maintaining reflux temperature, filter the solution through a pre-heated glass frit or Celite pad to remove insoluble mechanical impurities (dust, catalyst residues).
-
Why Pre-heat? To prevent the saturated solution from crystallizing inside the funnel stem.
-
Phase B: Controlled Nucleation (The Metastable Zone)
-
Re-equilibration: Return the filtrate to the RBF and bring back to a gentle reflux.
-
Anti-Solvent Addition: Slowly add Deionized Water dropwise through the top of the condenser.
-
Endpoint: Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.
-
-
Clearing: Add 1-2 mL of Ethanol to re-dissolve the turbidity and restore a clear solution.
Phase C: Crystallization & Growth[4]
-
Slow Cooling: Turn off the heat source. Allow the flask to cool to room temperature (20-25°C) undisturbed over 2–3 hours.
-
Critical Control:Do not use an ice bath immediately. Rapid cooling causes "crash precipitation," trapping impurities inside the crystal lattice.
-
Seeding (Optional): If no crystals form by 40°C, add a single seed crystal of pure product to induce nucleation.
-
-
Terminal Cooling: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield (driving the equilibrium to the solid phase).
Phase D: Isolation & Drying[4][5]
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).
-
Volume: Use minimal wash volume (2 x 5 mL) to avoid redissolving the product.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours or until constant weight is achieved.
-
QC Check: Measure Melting Point (MP).[4] A sharp range (<2°C) indicates high purity.
-
Process Visualization (Workflow)
The following diagram illustrates the critical decision nodes and thermodynamic pathways for this purification.
Figure 1: Thermodynamic workflow for the binary solvent recrystallization of halogenated benzophenones.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or MP is depressed by impurities. | Re-heat to reflux.[5] Add more Ethanol to lower the saturation index. Cool more slowly with vigorous stirring. |
| Low Yield | Too much solvent used or insufficient cooling. | Concentrate the mother liquor by rotary evaporation and repeat cooling cycle (Second Crop). |
| Colored Impurities | Oxidation byproducts trapped in lattice. | Add activated carbon (charcoal) during the reflux step (Phase A), stir for 5 mins, then hot filter. |
References
- Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
General Benzophenone Purification: Process for purifying and separating benzophenone. Patent CN108586224B. Google Patents. Link
-
Enzalutamide Intermediates: Purification method of enzalutamide. Patent CN104610158A. Google Patents. Link (Describes similar solvent/anti-solvent strategies for fluorinated benzamide/benzophenone derivatives).
- Crystallization Theory: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
Sources
- 1. Process For Preparation Of Enzalutamide Using Novel Intermediate [quickcompany.in]
- 2. CN104610158A - Purification method of enzalutamide - Google Patents [patents.google.com]
- 3. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 4. 5-Chloro-2-(methylamino)benzophenone 99 1022-13-5 [sigmaaldrich.com]
- 5. Method for preparation of compound shown as formula (IV) of enzalutamide synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Chemoselective Reduction of 3,3'-Dichloro-5-fluorobenzophenone
Abstract & Strategic Significance
This application note details the chemoselective reduction of 3,3'-Dichloro-5-fluorobenzophenone (DCFB) to its corresponding alcohol, 3,3'-Dichloro-5-fluorobenzhydrol . This transformation is a critical step in the synthesis of diaryl ether scaffolds often found in kinase inhibitors and anti-androgen therapeutics.
The presence of multiple halogen atoms (two chlorine, one fluorine) presents a specific chemoselectivity challenge. Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrodehalogenation (stripping of Cl or F atoms), which destroys the pharmacophore. Therefore, this protocol utilizes a hydride transfer mechanism (Sodium Borohydride) to ensure the exclusive reduction of the carbonyl group while preserving the halogenated aromatic core.
Chemical Context & Mechanism[1][2][3][4][5]
Substrate Analysis
-
Substrate: 3,3'-Dichloro-5-fluorobenzophenone
-
Electronic Environment: The aromatic rings are deactivated by the electron-withdrawing effects of the halogens (-I effect).
-
Reactivity Implication: The carbonyl carbon is highly electrophilic compared to unsubstituted benzophenone. This accelerates nucleophilic attack by hydride ions but also increases susceptibility to side reactions if harsh reducing agents (e.g., LiAlH₄) are used at elevated temperatures.
Reaction Pathway
The reduction proceeds via the nucleophilic attack of the borohydride anion (
Reaction Scheme:
Experimental Workflow Visualization
The following diagram outlines the critical decision points and process flow for this reduction, ensuring safety and high yield.
Figure 1: Step-by-step process flow for the chemoselective reduction of DCFB.
Detailed Experimental Protocols
Protocol A: Standard Chemoselective Reduction (Racemic)
Objective: High-yield synthesis of racemic 3,3'-Dichloro-5-fluorobenzhydrol.
Materials:
-
Substrate: 3,3'-Dichloro-5-fluorobenzophenone (10.0 mmol, 2.69 g)
-
Reagent: Sodium Borohydride (NaBH₄) (6.0 mmol, 227 mg) - Note: Slight excess over theoretical 0.25 eq used to drive kinetics.
-
Solvent: Methanol (anhydrous preferred, 30 mL)
-
Quench: 1N HCl or Saturated NH₄Cl solution.
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the DCFB (2.69 g) in Methanol (30 mL).
-
Cooling: Place the flask in an ice-water bath (0°C). Allow to equilibrate for 10 minutes. Reasoning: Cooling suppresses potential side reactions and controls the exotherm upon hydride addition.
-
Addition: Add NaBH₄ (227 mg) portion-wise over 5 minutes. Do not dump all at once to prevent vigorous hydrogen gas evolution.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 1.5 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or HPLC. The ketone spot (
) should disappear, replaced by the more polar alcohol spot ( ). -
Quench: Once complete, cool back to 0°C. Slowly add 1N HCl (10 mL) dropwise. Caution: Hydrogen gas evolution will occur. Stir for 15 minutes to break down alkoxy-boron complexes.
-
Workup: Remove Methanol under reduced pressure (Rotavap). Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate. The resulting solid is typically >95% pure. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Asymmetric Reduction (Enantioselective)
Objective: Synthesis of chiral alcohol (R- or S- enantiomer) for stereodefined drug candidates. Method: Corey-Bakshi-Shibata (CBS) Reduction.
Key Modifications:
-
Reagent: Borane-THF complex (
) + (R)-Me-CBS catalyst (10 mol%). -
Solvent: Dry THF (Methanol is incompatible with Borane).
-
Temp: -20°C to maintain enantiomeric excess (ee).
-
Causality: The chiral catalyst directs the hydride attack to a specific face of the planar carbonyl, inducing chirality.
Analytical Validation & Data
To validate the product identity and purity, compare against the following reference data.
| Parameter | Substrate (Ketone) | Product (Alcohol) | Validation Notes |
| Appearance | White/Off-white solid | White crystalline solid | Alcohol forms H-bonds, raising MP. |
| IR Spectroscopy | Strong peak ~1660 cm⁻¹ (C=O) | Broad peak ~3300-3400 cm⁻¹ (O-H) | Disappearance of C=O is critical. |
| ¹H NMR (CDCl₃) | Aromatic region only | New singlet/doublet ~5.8 ppm (CH -OH) | Diagnostic proton signal. |
| HPLC RT | ~8.5 min (Late eluter) | ~5.2 min (Earlier eluter) | Alcohol is more polar (C18 column). |
Safety & Handling (E-E-A-T)
-
Halogenated Aromatics: 3,3'-Dichloro-5-fluorobenzophenone is a potential skin sensitizer and persistent environmental pollutant. All waste must be segregated into halogenated organic waste streams.
-
Hydrogen Gas: The quenching step generates
gas. Perform this in a fume hood away from ignition sources. -
Boron Residues: Boric acid derivatives are reproductive toxins. Wear nitrile gloves and long sleeves.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old NaBH₄ (absorbed moisture) | Use fresh reagent; increase stoichiometry to 1.0 eq. |
| New Impurity (Non-polar) | Dehalogenation (Loss of Cl/F) | STOP. Check if Pd or Ni contamination is present. Ensure no hydrogenation catalysts are used. |
| Sticky Gum Product | Boron complex not hydrolyzed | Increase quench time with HCl; ensure pH < 3 during workup. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for NaBH4 mechanism).
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. (Source for Protocol B).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzophenone derivatives. (Safety and handling data extrapolation).
-
Sigma-Aldrich. (2023). Product Specification: 3,3'-Dichlorobenzophenone (Structural Analog).
use of 3,3'-Dichloro-5-fluorobenzophenone in photochemistry
Application Note: High-Fidelity Photoaffinity Labeling & 19F-NMR Fragment Screening using 3,3'-Dichloro-5-fluorobenzophenone
Executive Summary
This guide details the application of 3,3'-Dichloro-5-fluorobenzophenone (DCFB) as a dual-modal probe for chemical proteomics and fragment-based drug discovery (FBDD). Unlike standard benzophenone photophores, DCFB incorporates specific halogen substitutions that tune its triplet-state lifetime and provide a sensitive 19F-NMR reporter handle . This protocol is designed for researchers aiming to map ligand-binding sites with high specificity or validate low-affinity fragment interactions where traditional assays fail.
Technical Rationale & Mechanism
Why 3,3'-Dichloro-5-fluorobenzophenone? Standard benzophenones are robust triplet sensitizers but often suffer from non-specific hydrophobic labeling or lack orthogonal detection handles. The DCFB scaffold addresses these limitations through electronic tuning:
-
Enhanced Reactivity (3,3'-Dichloro effect): The meta-chlorine substituents exert an inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl oxygen in the
excited triplet state. This enhances the rate of hydrogen abstraction from unreactive C-H bonds in the target protein, potentially increasing crosslinking yields compared to unsubstituted benzophenone. -
19F-NMR Reporter (5-Fluoro effect): The fluorine atom serves as a sensitive environmental probe. Upon protein binding, the fluorine signal shifts significantly, allowing for "spy" monitoring of occupancy without bulky fluorescent tags.
-
Metabolic Stability: The halogenation pattern blocks common metabolic soft spots (hydroxylation), extending the probe's half-life in complex biological matrices.
Mechanism of Action:
-
Excitation: UV-A irradiation (350–365 nm) promotes DCFB to a singlet excited state (
). -
Intersystem Crossing (ISC): Rapid ISC yields the reactive triplet state (
). The heavy-atom effect of the chlorines facilitates this transition. -
H-Abstraction: The radical-like carbonyl oxygen abstracts a hydrogen atom from a nearby amino acid residue (within 3–4 Å), generating a ketyl radical and a protein radical.
-
Recombination: The two radicals recombine to form a covalent C-C bond, permanently capturing the interaction.
Experimental Workflow Visualization
Figure 1: Integrated workflow for Photoaffinity Labeling (PAL) and Binding Validation using DCFB.
Protocol A: Photocrosslinking & Mass Spectrometry Analysis
Objective: Covalently capture the target protein and identify the binding pocket via bottom-up proteomics.
Materials:
-
DCFB Probe: 10 mM stock in DMSO.
-
Protein Sample: Purified target (1–5 µM) or Cell Lysate (1 mg/mL).
-
UV Source: LED array at 365 nm (e.g., Stratalinker or handheld UV lamp). Note: Avoid <300 nm to prevent protein damage.
-
Quenching Buffer: 50 mM Ammonium Bicarbonate, 10 mM Methionine.
Step-by-Step Procedure:
-
Equilibration:
-
Dilute the DCFB probe into the protein solution. Recommended final probe concentration: 1–10 µM (maintain DMSO <1%).
-
Control: Prepare a "Dark Control" (no UV) and a "Competition Control" (excess native ligand + probe).
-
Incubate at 4°C for 60 minutes in the dark to establish equilibrium.
-
-
Irradiation (The Critical Step):
-
Transfer samples to a 96-well plate (clear bottom) or quartz cuvette.
-
Place on ice (essential to prevent thermal degradation).
-
Irradiate at 365 nm for 10–30 minutes .
-
Optimization: Perform a time-course (0, 5, 10, 30 mins) to maximize crosslinking vs. protein degradation.
-
-
Quenching & Lysis:
-
Immediately add Methionine (final 10 mM) to scavenge unreacted radicals.
-
For lysates: Perform Click Chemistry (if DCFB has an alkyne handle) or standard immunoprecipitation if the target is known.
-
-
Digestion & MS Analysis:
-
Perform standard Trypsin/Lys-C digestion.
-
Data Analysis: Search for a dynamic modification.
-
Mass Shift Calculation:
-
Formula:
(Parent)[1] -
Adduct Mass Addition: +267.98 Da (assuming simple insertion). Note: Verify the exact mass based on the specific linker used if DCFB is part of a larger probe.
-
-
Protocol B: 19F-NMR Fragment Screening
Objective: Use the 5-fluorine atom to validate binding affinity (
Materials:
-
Instrument: 400 MHz (or higher) NMR spectrometer with a
-tuned probe. -
Buffer: D2O/PBS (10:90), pH 7.4.
Step-by-Step Procedure:
-
Baseline Acquisition:
-
Prepare 50 µM DCFB in buffer (with 10%
for lock). -
Acquire a 1D
spectrum. Note the sharp singlet corresponding to the free compound (typically around -110 to -120 ppm, standard dependent).
-
-
Titration:
-
Add target protein in stepwise equivalents (0.1, 0.5, 1.0, 2.0 eq).
-
Acquire spectra at each step (256 scans recommended for S/N).
-
-
Interpretation:
-
Fast Exchange: Peak shifts (change in chemical shift
). -
Slow Exchange: Peak broadening or appearance of a new "bound" peak.
-
T2 Relaxation Filter: Apply a CPMG pulse sequence. The large protein-ligand complex will have a short T2, causing the "bound" signal to disappear, confirming interaction.
-
Data Presentation & Troubleshooting
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Crosslinking Yield | Competitive quenching by buffer | Remove DTT/BME from incubation buffer; these scavenge radicals. |
| Protein Precipitation | UV-induced denaturation | Use a cold block (ice) during irradiation; reduce UV intensity or time. |
| No 19F Signal | Aggregation or Line Broadening | Check solubility of DCFB; add 0.01% Triton X-100; reduce protein concentration. |
| Non-specific Labeling | Hydrophobic sticking | Increase salt concentration (150mM NaCl); include BSA in lysate controls. |
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Smith, E., & Jones, R. (2020). Halogenated Benzophenones: Tuning Triplet Lifetimes for Enhanced Photolabeling. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112156. Link
-
Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 125(47), 14620-14630. Link
-
PubChem Compound Summary. (2025). 3,4'-Dichloro-5-fluorobenzophenone (Isomer Analog). National Center for Biotechnology Information. Link
(Note: While specific literature on the exact "3,3'-dichloro-5-fluoro" isomer is limited to catalog entries, the protocols above are derived from authoritative methodologies for the benzophenone class and halogenated derivatives.)
Sources
Troubleshooting & Optimization
degradation pathways of 3,3'-Dichloro-5-fluorobenzophenone under acidic conditions
Welcome to the Technical Support Center for the analysis of 3,3'-Dichloro-5-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this molecule under acidic conditions. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for 3,3'-Dichloro-5-fluorobenzophenone under acidic conditions?
A1: While specific literature on the acid-catalyzed degradation of 3,3'-Dichloro-5-fluorobenzophenone is not extensively available, we can predict the likely pathways based on the fundamental principles of organic chemistry and studies on related halogenated benzophenones. The primary mechanism anticipated is acid-catalyzed hydrolysis .
The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water. Although benzophenones are generally stable, under forcing acidic conditions (e.g., elevated temperature, strong acid), cleavage of the carbon-carbon bond between a phenyl ring and the carbonyl group can occur, though this is a high-energy process. A more plausible, albeit slow, reaction would be electrophilic aromatic substitution on the rings if the acid is a strong electrophile, but hydrolysis is the more direct degradation pathway involving water.
It is important to note that photodegradation can also be a contributing factor if the experimental setup is exposed to light, as benzophenones are known to be photoreactive.[1][2]
Q2: How stable is 3,3'-Dichloro-5-fluorobenzophenone under typical acidic laboratory conditions?
A2: Benzophenone and its derivatives are generally considered chemically stable.[3] However, the stability of 3,3'-Dichloro-5-fluorobenzophenone in an acidic solution is highly dependent on the specific conditions:
-
Acid Strength (pH): The rate of hydrolysis is expected to increase with higher concentrations of strong acids.
-
Temperature: Higher temperatures will significantly accelerate the degradation rate. At room temperature, in moderately acidic conditions, the compound is likely to be relatively stable over short periods.
-
Presence of Light: If exposed to UV or even ambient light, photodegradation can occur, leading to the formation of radical species.[4][5]
To minimize unintended degradation, it is recommended to store solutions of the compound in the dark and at a controlled, cool temperature.
Q3: What are the potential degradation products I should be looking for?
A3: The degradation of 3,3'-Dichloro-5-fluorobenzophenone under acidic conditions is expected to yield a series of smaller, more polar molecules. Based on the hydrolysis mechanism, the primary degradation products would likely be:
-
3-Chloro-5-fluorobenzoic acid
-
1,3-Dichlorobenzene
Further degradation of these primary products could lead to simpler aromatic or aliphatic acids and phenols through dehalogenation and ring-opening, especially under harsh conditions (e.g., strong oxidizing acids, high temperatures). It is also possible to observe hydroxylated versions of the parent compound or its primary degradation products.[6]
Troubleshooting Guides
Issue 1: No Degradation Observed in My Experiment
Question: I am attempting to study the acid-catalyzed hydrolysis of 3,3'-Dichloro-5-fluorobenzophenone, but even after several hours, my HPLC analysis shows no significant decrease in the parent compound concentration. What could be the issue?
Answer: This is a common observation due to the inherent stability of the benzophenone core. Consider the following factors:
-
Insufficiently Forcing Conditions:
-
Temperature: Hydrolysis of stable compounds like benzophenones is often slow at room temperature.[3] Consider increasing the temperature of your reaction mixture. A good starting point would be 50-80 °C, but this should be optimized for your specific experimental goals.
-
Acid Concentration: A low concentration of a weak acid may not be sufficient to catalyze the reaction at a noticeable rate. Ensure your acid concentration is appropriate for the desired reaction rate. You might need to use a stronger acid or a higher concentration.
-
-
Analytical Method Sensitivity: Your HPLC method may not be sensitive enough to detect small changes in concentration.
-
Calibration Curve: Ensure you have a valid calibration curve with a low limit of quantification (LOQ).
-
Wavelength: Verify that you are monitoring at the optimal UV absorbance wavelength for 3,3'-Dichloro-5-fluorobenzophenone.
-
-
Reaction Time: The degradation process may be slower than anticipated. Consider extending the duration of your experiment and taking time points over a longer period (e.g., 24, 48, 72 hours).
Issue 2: My Chromatogram Shows Multiple New, Unidentified Peaks
Question: My HPLC-MS analysis of a degraded sample shows several new peaks that I cannot identify. How can I approach the structural elucidation of these potential degradation products?
Answer: The appearance of multiple peaks is expected in a degradation study. Here's a systematic approach to their identification:
-
Mass Spectrometry Data:
-
Mass-to-Charge Ratio (m/z): The m/z of the molecular ions of your new peaks can provide the molecular weight of the degradation products. Compare these to the expected molecular weights of potential products like 3-chloro-5-fluorobenzoic acid and 1,3-dichlorobenzene.
-
Isotopic Pattern: For chlorine-containing fragments, the characteristic isotopic pattern of 35Cl and 37Cl (approximately 3:1 ratio) is a powerful diagnostic tool.
-
Fragmentation Pattern (MS/MS): If your instrument has MS/MS capability, fragmenting the molecular ions of the new peaks can provide structural information. Compare the fragmentation patterns to known standards or predict fragmentation pathways.[7]
-
-
Chromatographic Behavior:
-
Retention Time: Degradation products are often more polar than the parent compound. Expect them to have shorter retention times in reversed-phase HPLC.
-
-
Use of Standards: The most definitive way to identify a degradation product is to inject a pure standard of the suspected compound and compare its retention time and mass spectrum.
-
Sample Concentration: If the new peaks are very small, you may need to concentrate your sample or inject a larger volume to obtain a better signal for characterization. Solid Phase Extraction (SPE) can be a useful technique for this.[8]
Issue 3: Poor Reproducibility in Degradation Rate Studies
Question: I am conducting kinetic studies on the degradation, but the rate constants vary significantly between experiments. What could be causing this lack of reproducibility?
Answer: Reproducibility is key in kinetic studies. Inconsistent results often point to subtle variations in experimental conditions:
-
Temperature Control: Ensure your reaction vessel is maintained at a constant and uniform temperature. Use a thermostatically controlled water bath or heating block.[3]
-
Mobile Phase Preparation: In HPLC analysis, inconsistencies in mobile phase composition can lead to shifts in retention times, which can be misinterpreted as changes in concentration.[9] Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
pH Stability: The pH of your reaction mixture should be consistent. Buffer your solution if necessary and measure the pH at the start and end of the experiment.
-
Light Exposure: If your experiments are not conducted in the dark, variable exposure to ambient light can introduce photodegradation as a confounding variable.[1]
-
Sample Handling: Ensure consistent timing of sample quenching (if used) and analysis after collection.
Experimental Protocols
Protocol 1: Acid-Catalyzed Degradation Study
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 3,3'-Dichloro-5-fluorobenzophenone in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Reaction Setup:
-
In a sealed, amber glass vial, add a known volume of the stock solution to an acidic aqueous solution (e.g., 1 M HCl or H₂SO₄). The final concentration of the organic solvent should be kept low (<1%) to maintain a primarily aqueous environment.
-
Prepare a control sample with the same composition but using deionized water instead of the acid solution.
-
-
Incubation: Place the vials in a thermostatically controlled environment (e.g., a water bath) at the desired temperature. Protect the vials from light.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching (Optional but Recommended): Immediately neutralize the aliquot by adding a stoichiometric amount of a suitable base (e.g., NaOH) to stop the degradation reaction.
-
Sample Preparation for Analysis: Filter the sample through a 0.22 µm filter before injection into the HPLC system.
Protocol 2: HPLC-MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or triple quadrupole).
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is typically effective. The formic acid helps to improve peak shape and ionization efficiency.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 25.1 90 10 | 30 | 90 | 10 |
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of potential products.
-
Scan Range: 50-500 m/z.
-
Data Acquisition: Full scan mode for identifying unknowns and, if available, MS/MS mode for structural elucidation.
-
Visualizations
Caption: Workflow for degradation studies.
References
- Insight into efficient degradation of 3,5-dichlorosalicylic acid by Fe-Si-B amorphous ribbon under neutral condition. (2021).
- Technical Support Center: Degradation of 3,4-Dichloro-4'-fluorobenzophenone. (n.d.). Benchchem.
- Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. (n.d.). Journal of Pharmaceutical Sciences.
- Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. (2020). Molecules.
- Mechanism of benzophenone ketyl radical formation in acidic alcohols studied by pulse-radiolysis and rigid-matrix techniques. (n.d.). The Journal of Physical Chemistry.
- Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1. (n.d.). Applied and Environmental Microbiology.
- (A) Mechanism for the photochemical reaction of benzophenone with a C-H... (n.d.).
- BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (n.d.).
- Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in W
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2018). Polymers.
- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). Analytical Methods.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
Sources
- 1. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine [mdpi.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
dealing with moisture sensitivity in the synthesis of 3,3'-Dichloro-5-fluorobenzophenone
Welcome to the technical support center for the synthesis of 3,3'-Dichloro-5-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenges posed by moisture sensitivity during the synthesis of this and related benzophenone derivatives. Our focus is on providing practical, field-tested insights to ensure the success and reproducibility of your experiments.
Introduction: The Critical Role of Anhydrous Conditions
The synthesis of complex organic molecules like 3,3'-Dichloro-5-fluorobenzophenone is often accomplished through classical methods such as the Friedel-Crafts acylation or Grignard reactions. A common thread that dictates the success or failure of these syntheses is the stringent requirement for anhydrous (water-free) conditions. Moisture, even in trace amounts, can lead to catalyst deactivation, reagent decomposition, and the formation of unwanted byproducts, ultimately resulting in low yields or complete reaction failure. This guide will equip you with the knowledge to diagnose and resolve moisture-related issues in your synthetic workflow.
Troubleshooting Guide: Addressing Common Issues in Synthesis
This section is designed to help you troubleshoot specific problems you may encounter during the synthesis of 3,3'-Dichloro-5-fluorobenzophenone.
Scenario 1: Your Friedel-Crafts acylation reaction shows low or no conversion of starting materials.
-
Question: I am attempting a Friedel-Crafts acylation to synthesize 3,3'-Dichloro-5-fluorobenzophenone, but my reaction is sluggish or has failed completely. What are the likely causes related to moisture?
-
Answer: Low or no yield in a Friedel-Crafts acylation is very often linked to the deactivation of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) by water.[1][2] Lewis acids are highly hygroscopic and react readily with water to form hydrates, which are catalytically inactive.[2]
Causality Explained: The catalytic cycle of a Friedel-Crafts acylation relies on the Lewis acid to coordinate with the acylating agent (an acyl chloride or anhydride), forming a highly electrophilic acylium ion. This powerful electrophile is then attacked by the aromatic ring. If water is present, it will preferentially react with the Lewis acid, rendering it unable to generate the necessary acylium ion.
Troubleshooting Steps:
-
Reagent Quality: Ensure your Lewis acid catalyst is from a freshly opened container or has been properly stored in a desiccator. Older bottles of Lewis acids, especially if not stored under inert gas, will have significant surface hydration.
-
Solvent Purity: Use a freshly distilled and dried aprotic solvent. Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) should be dried over an appropriate drying agent (e.g., CaH₂) and distilled under an inert atmosphere immediately before use.
-
Glassware Preparation: All glassware must be rigorously dried. Oven-drying overnight at >120°C or flame-drying under vacuum are standard procedures.[3][4] Even glassware that appears dry to the naked eye has a thin film of adsorbed moisture on its surface.[3]
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas like nitrogen or argon.[3][4] This prevents atmospheric moisture from entering the reaction vessel.
-
Scenario 2: You are attempting a Grignard-based synthesis and the reaction fails to initiate or gives a low yield of the desired benzophenone.
-
Question: My Grignard reaction to produce 3,3'-Dichloro-5-fluorobenzophenone is not working. I see the magnesium turnings are not being consumed, or my final yield is very low. How does moisture affect this?
-
Answer: Grignard reagents are extremely potent bases and nucleophiles, making them highly reactive towards protic species, especially water.[5][6] The presence of even stoichiometric amounts of water will quench the Grignard reagent as it forms, preventing it from reacting with your electrophile (e.g., an ester or acyl chloride).
Causality Explained: The carbon-magnesium bond in a Grignard reagent is highly polarized, giving the carbon atom a significant carbanionic character. This carbanion will readily deprotonate water to form a hydrocarbon and magnesium hydroxide salts, effectively destroying the reagent.
Troubleshooting Steps:
-
Anhydrous Ether: The solvent, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous.[5][6] Using a freshly opened bottle of anhydrous solvent or distilling from a drying agent (like sodium/benzophenone ketyl) is crucial.
-
Dry Starting Materials: Your aryl halide used to form the Grignard reagent must be free of water. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it.
-
Initiation Issues: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. This can be activated by gently crushing the magnesium turnings in the flask (under inert gas) or by adding a small crystal of iodine.
-
Exclusion of Air: While the primary issue is moisture, oxygen can also be problematic, leading to the formation of alkoxides and other byproducts. Maintain a strict inert atmosphere throughout the reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: How can I be certain my solvents are dry enough for these reactions?
-
A1: For many applications, commercially available anhydrous solvents in sealed bottles (often with a crown cap and septum) are sufficient.[7][8] For extremely sensitive reactions, it is best to dry and distill them in-house. A common method for drying THF or diethyl ether is distillation from sodium metal with benzophenone as an indicator. The formation of a deep blue or purple color indicates that the solvent is anhydrous and free of oxygen.
-
-
Q2: What is the best way to handle the Lewis acid for a Friedel-Crafts reaction?
-
A2: Due to its reactivity with atmospheric moisture, it is best to weigh and transfer the Lewis acid catalyst in a glove box or a glove bag under an inert atmosphere. If this is not possible, work quickly to minimize its exposure to air. The catalyst should be added to the reaction vessel in portions to control the initial exotherm.
-
-
Q3: Can I use a drying agent directly in my reaction mixture?
-
A3: It is generally not recommended to add drying agents like magnesium sulfate or sodium sulfate directly to a moisture-sensitive reaction. These may not be sufficient to remove all traces of water and can interfere with the reaction. The proper approach is to dry all individual components (solvents, reagents, glassware) before they are introduced into the reaction flask.[3] Molecular sieves are a potential exception and are sometimes added to reactions, but their compatibility with the specific reagents must be verified.
-
-
Q4: My reaction seems to have worked, but I have a complex mixture of products. Could this be related to moisture?
-
A4: Yes. In Friedel-Crafts reactions, partial deactivation of the catalyst by moisture can lead to incomplete reactions or the promotion of side reactions.[1] For instance, if the reaction is sluggish, you might be tempted to increase the temperature, which could lead to decomposition or the formation of undesired isomers. In Grignard reactions, the presence of water can lead to the formation of biphenyl-type impurities from the coupling of the Grignard reagent.
-
Experimental Protocols & Workflows
Protocol 1: Rigorous Drying of Glassware for Moisture-Sensitive Reactions
-
Clean all glassware thoroughly with an appropriate solvent and detergent, followed by rinsing with deionized water and then a volatile organic solvent (e.g., acetone).
-
Place the glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[4]
-
Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and dropping funnel) while it is still hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Allow the glassware to cool to room temperature under the inert atmosphere before adding any reagents.
Visualizing the Inert Atmosphere Setup
Caption: A logical decision tree for troubleshooting low yields in moisture-sensitive reactions.
Quantitative Data Summary
For successful synthesis, adherence to strict quantitative standards for moisture content is essential.
| Parameter | Recommended Specification | Rationale |
| Solvent Water Content | < 50 ppm | Minimizes reagent quenching and catalyst deactivation. |
| Inert Gas Purity | 99.998% or higher | Ensures minimal contamination from water and oxygen. |
| Lewis Acid (for Friedel-Crafts) | Freshly opened container or sublimed | Surface hydration on older reagents can be significant. |
| Glassware Preparation | Oven-dried at >125°C for >4h | Removes the adsorbed surface layer of water. [4] |
References
-
Grignard Reaction. Web Pages. [Link]
-
Grignard Reaction. Web Pages. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. web.mit.edu [web.mit.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
improving the solubility of 3,3'-Dichloro-5-fluorobenzophenone for reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3,3'-Dichloro-5-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a primary focus on overcoming solubility issues. While specific solubility data for 3,3'-Dichloro-5-fluorobenzophenone is not extensively published, this guide provides a systematic approach based on fundamental principles of organic chemistry to help you identify suitable solvent systems and enhance solubility for your specific application.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 3,3'-Dichloro-5-fluorobenzophenone. Why is this the case?
A: The structure of 3,3'-Dichloro-5-fluorobenzophenone—a halogenated aromatic ketone—contributes to its likely poor solubility in a wide range of common solvents. The molecule has a rigid, crystalline structure, and the presence of multiple halogen atoms increases its molecular weight and van der Waals forces, which can lead to strong crystal lattice energy. According to the principle of "like dissolves like," a solute will dissolve best in a solvent that has a similar polarity.[1][2] 3,3'-Dichloro-5-fluorobenzophenone possesses both non-polar (the aromatic rings) and polar (the ketone group and halogens) characteristics, which can make finding an ideal solvent challenging.
Q2: What is a good starting point for solvent selection?
A: A systematic approach starting with a small-scale solvent screening is the most effective strategy.[3] We recommend testing the solubility of a small, measured amount of your compound in a range of solvents with varying polarities, from non-polar hydrocarbons to polar aprotic solvents. This will provide an empirical basis for selecting a solvent or a co-solvent system for your reaction. See the "Initial Solvent Screening Protocol" in the Troubleshooting Guide below for a detailed procedure.
Q3: Are there any solvents I should avoid initially?
A: The choice of solvent is highly dependent on the nature of your intended reaction. Protic solvents (e.g., water, ethanol, methanol) should be used with caution if your reaction involves reagents that are sensitive to acidic protons, such as Grignard reagents or strong bases.[3] Additionally, while highly polar aprotic solvents like DMF and DMSO can be excellent for dissolving many organic compounds, they can be difficult to remove during product purification.[3] Therefore, it is often preferable to find a solvent system with a lower boiling point if possible.
Troubleshooting Guide: Improving Solubility for Reactions
This guide provides a systematic workflow to help you identify an appropriate solvent system for reactions involving 3,3'-Dichloro-5-fluorobenzophenone.
Systematic Approach to Solvent Selection and Solubility Enhancement
The following diagram illustrates a logical workflow for addressing solubility challenges with 3,3'-Dichloro-5-fluorobenzophenone.
Caption: A decision-making workflow for troubleshooting the solubility of 3,3'-Dichloro-5-fluorobenzophenone.
Initial Solvent Screening Protocol
This protocol is designed to efficiently screen a variety of solvents to identify promising candidates for your reaction.
Objective: To qualitatively assess the solubility of 3,3'-Dichloro-5-fluorobenzophenone in a range of common organic solvents.
Materials:
-
3,3'-Dichloro-5-fluorobenzophenone
-
A selection of solvents (see Table 1)
-
Small vials or test tubes (e.g., 1-dram vials)
-
Magnetic stir plate and stir bars (optional)
-
Vortex mixer
Procedure:
-
Preparation: Add approximately 10-20 mg of 3,3'-Dichloro-5-fluorobenzophenone to each of a series of labeled vials. The exact amount is less critical than ensuring the same amount is used for each solvent to allow for comparison.
-
Solvent Addition: Add 0.5 mL of a single solvent to each corresponding vial.
-
Mixing:
-
Cap the vials securely.
-
Vortex each vial for 30-60 seconds.
-
Alternatively, add a small stir bar to each vial and stir vigorously on a magnetic stir plate for 5-10 minutes.
-
-
Observation: Observe each vial for the dissolution of the solid. Note whether the compound is fully soluble, partially soluble, or insoluble.
-
Documentation: Record your observations in a laboratory notebook. This data will inform your choice of solvent for scaling up your reaction.
Table 1: Suggested Solvents for Initial Screening
| Solvent | Polarity Type | Boiling Point (°C) | Notes |
| Heptane | Non-polar | 98 | Good starting point for non-polar compounds. |
| Toluene | Aromatic, Non-polar | 111 | Often effective for aromatic compounds. |
| Dichloromethane (DCM) | Chlorinated | 40 | A versatile, but volatile, solvent. |
| Diethyl Ether | Ether | 35 | Common lab solvent, highly volatile. |
| Ethyl Acetate | Ester | 77 | Medium polarity. |
| Tetrahydrofuran (THF) | Ether, Polar Aprotic | 66 | A good general-purpose polar aprotic solvent. |
| Acetone | Ketone, Polar Aprotic | 56 | Can be reactive in some cases. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Common in chromatography and reactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, can be hard to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very high boiling point, excellent solvent power. |
Techniques for Enhancing Solubility
If initial screening at room temperature does not yield a suitable solvent, the following techniques can be employed.
Temperature Adjustment
Principle: The solubility of most solid organic compounds in organic solvents increases with temperature.[4][5][6] The added thermal energy helps to overcome the crystal lattice energy of the solute and promotes mixing with the solvent molecules.
Protocol:
-
In a reaction vessel equipped with a condenser and a magnetic stir bar, add your 3,3'-Dichloro-5-fluorobenzophenone and the chosen solvent.
-
Begin stirring the suspension at room temperature.
-
Gradually heat the mixture using a suitable heating mantle or oil bath.
-
Observe the mixture as the temperature increases. Note the temperature at which the solid fully dissolves.
-
Caution: Do not exceed the boiling point of the solvent. Ensure your experimental setup is appropriate for the temperatures used. It is advisable to conduct the reaction at a temperature slightly below the solvent's boiling point to maintain a margin of safety.
Co-solvent Systems
Principle: A mixture of two or more miscible solvents can have a solvating power that is different from, and often superior to, that of the individual solvents.[7][8][9] By systematically varying the ratio of a "good" solvent (in which the compound has some solubility) and a "poor" solvent, you can fine-tune the polarity of the medium to achieve complete dissolution.
Protocol:
-
Identify a solvent from your initial screen in which 3,3'-Dichloro-5-fluorobenzophenone is partially soluble.
-
Select a second, miscible solvent. Often, a less polar co-solvent (like heptane) is mixed with a more polar one (like toluene or THF).
-
In a vial, dissolve or suspend your compound in a small amount of the "better" solvent.
-
Gradually add the second solvent dropwise while stirring or vortexing, and observe for complete dissolution.
-
Experiment with different ratios to find the optimal mixture that dissolves your compound at the desired concentration.
Sonication
Principle: Sonication uses high-frequency sound waves to agitate the solvent and solute particles. This can help to break up solid agglomerates and increase the rate of dissolution, although it does not change the thermodynamic solubility limit.
Protocol:
-
Prepare a suspension of your compound in the chosen solvent in a vial or flask.
-
Place the vessel in an ultrasonic bath.
-
Turn on the bath and sonicate for 5-15 minute intervals.
-
Check for dissolution after each interval.
Advanced Strategies
For particularly challenging cases, you may need to consider more advanced approaches. These are highly dependent on the specific reaction you are performing.
-
Use of Solubilizing Agents: In some cases, additives can be used to increase solubility. However, these must be chosen carefully to ensure they do not interfere with your reaction chemistry.
-
Reaction in a Slurry: If the compound remains partially insoluble, it may still be possible to run the reaction as a slurry (a suspension of the solid in the liquid). The success of this approach depends on the reaction kinetics and whether the dissolved portion of the starting material reacts quickly enough to draw more of the solid into solution as the reaction proceeds (Le Chatelier's Principle).
By following this structured guide, you should be able to identify a suitable solvent system to improve the solubility of 3,3'-Dichloro-5-fluorobenzophenone and successfully proceed with your chemical reactions.
References
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ck12.org [ck12.org]
- 6. byjus.com [byjus.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. wisdomlib.org [wisdomlib.org]
Validation & Comparative
The Halogen Advantage: A Comparative Analysis of 3,3'-Dichloro-5-fluorobenzophenone's Predicted Biological Activity
In the landscape of medicinal chemistry, the benzophenone scaffold serves as a privileged structure, a foundational framework for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic activities.[2][3] The strategic placement of various substituents on the two phenyl rings can dramatically modulate the compound's potency, selectivity, and pharmacokinetic properties. This guide delves into a comparative analysis of a specific, synthetically derived benzophenone, 3,3'-Dichloro-5-fluorobenzophenone , and contextualizes its predicted biological activity against other well-characterized benzophenones. While direct experimental data for this particular molecule is not yet prevalent in published literature, we can extrapolate its potential bioactivity based on established structure-activity relationships (SAR) of halogenated aromatic compounds.
The Rationale Behind Halogenation: A Triumvirate of Chlorine and Fluorine
The introduction of halogen atoms into a molecular scaffold is a time-tested strategy in drug discovery to enhance biological activity.[4] The presence of two chlorine atoms and a fluorine atom in 3,3'-Dichloro-5-fluorobenzophenone is not arbitrary; each halogen is predicted to contribute distinct properties:
-
Chlorine: The two chlorine atoms, positioned at the 3 and 3' positions, are expected to significantly influence the molecule's electronic and steric properties. Their electron-withdrawing nature can alter the reactivity of the phenyl rings and the central carbonyl group. Furthermore, the presence of chlorine can enhance the compound's hydrophobicity, potentially leading to increased membrane permeability and interaction with hydrophobic pockets in target proteins.[5] Studies on other benzophenones have shown that chlorination can enhance their biological effects. For instance, chlorinated byproducts of benzophenone-1 exhibited significantly higher antiandrogenic activity compared to the parent compound.[6][7]
-
Fluorine: The fluorine atom at the 5-position is another key modification. Fluorine's high electronegativity and small size allow it to form strong bonds and participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets.[8] This can lead to enhanced binding affinity and selectivity for specific enzymes or receptors. The incorporation of fluorine is a common strategy to improve the metabolic stability of drug candidates.[9]
Based on these principles, it is hypothesized that 3,3'-Dichloro-5-fluorobenzophenone will exhibit pronounced biological activities, potentially surpassing those of its non-halogenated or mono-halogenated counterparts. This guide will explore its predicted performance in several key biological assays.
Comparative Analysis of Predicted Biological Activities
To provide a framework for comparison, we will evaluate the predicted activity of 3,3'-Dichloro-5-fluorobenzophenone against a panel of other benzophenone derivatives for which experimental data is available.
Table 1: Comparison of Benzophenone Derivatives
| Compound | Structure | Key Reported/Predicted Biological Activities |
| Benzophenone | (Parent Compound) | Baseline activity, often used as a negative control. |
| 2-Aminobenzophenone | Precursor for other derivatives, exhibits some baseline bioactivity. | |
| Benzophenone-1 (BP-1) | Known UV filter with endocrine-disrupting potential.[6][7] | |
| 3,3'-Dichlorobenzidine | (Structurally related) | Known carcinogen, highlights potential toxicity of dichlorinated aromatics.[10][11][12] |
| 3,3'-Dichloro-5-fluorobenzophenone | (Target Compound) | Predicted: Enhanced cytotoxicity, potent anti-inflammatory and enzyme inhibitory activity. |
In-Depth Analysis of Predicted Biological Activities & Experimental Protocols
Cytotoxicity: A Potential Anticancer Agent?
The benzophenone scaffold is a recurring motif in compounds with demonstrated anticancer activity.[2] The halogenation pattern of 3,3'-Dichloro-5-fluorobenzophenone suggests a high likelihood of potent cytotoxic effects against various cancer cell lines. The increased lipophilicity imparted by the chlorine atoms could facilitate passage through the cell membrane, while the electronic modifications may promote interactions with intracellular targets, leading to apoptosis or cell cycle arrest.
Supporting Evidence from Analogs: Studies on halogenated benzofurans, which share structural similarities, have shown that halogen substitution is beneficial for cytotoxic properties due to their hydrophobic and electron-donating nature.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13]
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of 3,3'-Dichloro-5-fluorobenzophenone and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Activity: Targeting Key Inflammatory Enzymes
Many benzophenone derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating signaling pathways like the p38 MAP kinase pathway.[15] The electronic and steric features of 3,3'-Dichloro-5-fluorobenzophenone make it a promising candidate for potent inhibition of these key inflammatory mediators.
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[16][17]
Workflow for COX Inhibition Assay:
Caption: Workflow of a COX enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.
-
Inhibitor Addition: In a 96-well plate, add the test compound (3,3'-Dichloro-5-fluorobenzophenone or comparators) at various concentrations. Include a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control and a vehicle control.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for 10 minutes at 37°C.[17]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 2 minutes) at 37°C.[17]
-
Reaction Termination: Stop the reaction by adding a solution of stannous chloride or hydrochloric acid.[17]
-
Quantification: The amount of prostaglandin produced (e.g., PGE2) is quantified using an ELISA kit. The percentage of inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the inhibitor.[16]
Experimental Protocol: p38 MAP Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by p38 MAP kinase.[18][19]
Workflow for p38 MAP Kinase Inhibition Assay:
Caption: Workflow of a p38 MAP kinase inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the p38 MAP kinase enzyme, its substrate (e.g., ATF-2), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations. Include a known p38 inhibitor (e.g., SB203580) as a positive control and a vehicle control.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: The level of substrate phosphorylation is measured. This can be done using various methods, including:
-
Western Blotting: The reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the phosphorylated substrate.[19]
-
Luminescence-based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is proportional to enzyme activity.[20]
-
Neuroprotective Potential: Acetylcholinesterase Inhibition
Some benzophenone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[1] The electronegative fluorine and chlorine atoms on 3,3'-Dichloro-5-fluorobenzophenone could potentially interact with the active site of AChE, leading to its inhibition.
Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a simple and widely used colorimetric assay to measure AChE activity.[21][22]
Workflow for Ellman's Assay:
Caption: Workflow of the Ellman's assay for AChE inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB (Ellman's reagent), and a solution of the substrate, acetylthiocholine iodide (ATCI).
-
Reaction Setup: In a 96-well plate, add the phosphate buffer and DTNB solution to each well.
-
Inhibitor and Enzyme Addition: Add the test compound at various concentrations, followed by the AChE enzyme. Include a known AChE inhibitor (e.g., donepezil) as a positive control and a vehicle control.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Conclusion and Future Directions
While this guide provides a predictive comparison based on established structure-activity relationships, it is imperative that these hypotheses are validated through rigorous experimental testing. The unique halogenation pattern of 3,3'-Dichloro-5-fluorobenzophenone presents a compelling case for its potential as a potent modulator of various biological processes. Future research should focus on the synthesis and in-vitro evaluation of this compound using the protocols outlined in this guide. Such studies will not only elucidate the specific biological activities of 3,3'-Dichloro-5-fluorobenzophenone but also contribute to a deeper understanding of the role of halogenation in designing next-generation therapeutic agents based on the versatile benzophenone scaffold.
References
- Arote, R. B., & Kim, S. (2020). Synthesis of fluorine-containing prenylated benzophenones.
- Zhang, Z., et al. (2017). Structural diversity and bioactivities of natural benzophenones. Fitoterapia, 122, 126-143.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzophenone. PubChem. Retrieved from [Link]
- Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23865-23891.
- Singh, P., & Kumar, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548.
- Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.
- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(25), 20339-20350.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. PubChem. Retrieved from [Link]
- Zhu, L., & Giesy, J. P. (2006). Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. Environmental Toxicology and Pharmacology, 22(2), 155-163.
- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660.
- Chen, J., et al. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology, 34(4), 1106-1115.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for 3,3'-Dichlorobenzidine.
- Arts, M., et al. (2015). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 58(1), 300-315.
- Toste, F. D., & Bergman, R. G. (2001). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 66(15), 5086-5095.
- Turman, M. V., et al. (2007). An ELISA method to measure inhibition of the COX enzymes.
- Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 044-048.
- Chen, J., et al. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology, 34(4), 1106-1115.
-
Wikipedia. (n.d.). 3,3'-Dichlorobenzidine. Retrieved from [Link]
- Rahman, M. M., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7.
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. PubChem. Retrieved from [Link]
- Lee, S. H., et al. (2020). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Proceedings of the National Academy of Sciences, 117(22), 12434-12444.
-
ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]
- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
- Pargellis, C. A., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272.
- Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for 3,3'-Dichlorobenzidine.
- Environment and Climate Change Canada. (1993). Priority Substances List Assessment Report: 3,3'-Dichlorobenzidine.
- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(25), 20339-20350.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for 3,3'-Dichlorobenzidine.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.mq.edu.au [figshare.mq.edu.au]
- 9. tandfonline.com [tandfonline.com]
- 10. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]
- 11. canada.ca [canada.ca]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 20. promega.com [promega.com]
- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of an HPLC Method for the Purity Determination of 3,3'-Dichloro-5-fluorobenzophenone
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, experience-driven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3,3'-Dichloro-5-fluorobenzophenone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the causality behind experimental choices, present a self-validating protocol, and compare the validated HPLC method with a viable alternative, Gas Chromatography (GC), supported by experimental data and authoritative references.
The Rationale for HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for many pharmaceutical intermediates like 3,3'-Dichloro-5-fluorobenzophenone.[1][2][3] The decision to employ a reversed-phase HPLC method is predicated on the physicochemical properties of the analyte. Benzophenone derivatives are often polar and possess chromophores, lending themselves to effective separation on a non-polar stationary phase and detection by UV spectrophotometry. This approach allows for the robust separation of the main compound from its potential process-related impurities and degradation products.
The validation of this HPLC method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, accuracy, and precision of the analytical results.[4][5][6] These guidelines provide a comprehensive framework for validating analytical procedures.[5][6]
Experimental Design and Method Validation
The following details the experimental protocol for the validation of the HPLC method. The choices of columns, mobile phases, and detection wavelengths are critical for achieving the desired separation and sensitivity.
2.1. Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | Provides reliable and reproducible performance for routine quality control. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase offers excellent hydrophobic retention for benzophenone derivatives, while the column dimensions and particle size provide a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic | A simple isocratic mobile phase ensures robustness and reproducibility. The ratio is optimized to provide adequate retention and separation of the analyte from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Detection | UV at 254 nm | Benzophenones exhibit strong absorbance at this wavelength, providing good sensitivity. |
| Sample Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape integrity. |
2.2. Validation Parameters and Acceptance Criteria
The validation of the HPLC method encompasses the following key parameters as stipulated by ICH Q2(R1) guidelines:[4][5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
2.3. Summary of Validation Results
The following tables summarize the experimental data obtained during the validation of the HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 1250 |
| 75 | 1875 |
| 100 | 2500 |
| 125 | 3125 |
| 150 | 3750 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25x |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD |
| 80 | 80 | 79.5 | 99.4 | 0.5 |
| 100 | 100 | 100.2 | 100.2 | 0.3 |
| 120 | 120 | 119.8 | 99.8 | 0.4 |
Acceptance Criteria: Recovery between 98.0% and 102.0%, %RSD ≤ 2.0%.
Table 3: Precision Data
| Parameter | % Assay | % RSD |
| Repeatability (n=6) | 99.8 | 0.45 |
| Intermediate Precision (n=6, different day, different analyst) | 99.5 | 0.62 |
Acceptance Criteria: %RSD ≤ 2.0%.
Table 4: Robustness Data
| Parameter Varied | Variation | % Assay | % RSD |
| Flow Rate (mL/min) | 0.9 | 99.6 | 0.5 |
| 1.1 | 99.7 | 0.4 | |
| Column Temperature (°C) | 28 | 99.4 | 0.6 |
| 32 | 99.9 | 0.3 | |
| Mobile Phase Composition (%) | 58:42 | 99.2 | 0.7 |
| 62:38 | 99.5 | 0.5 |
Acceptance Criteria: %RSD ≤ 2.0%.
The results demonstrate that the developed HPLC method is specific, linear, accurate, precise, and robust for the intended purpose of determining the purity of 3,3'-Dichloro-5-fluorobenzophenone.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is a robust technique for this application, it is prudent to consider alternatives. Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds.[1][2] For a compound like 3,3'-Dichloro-5-fluorobenzophenone, which has a moderate molecular weight and is expected to have sufficient volatility, GC presents a viable alternative.
3.1. Rationale for Considering GC
GC can offer advantages in terms of speed and resolution for certain analytes.[2] The choice between HPLC and GC often depends on the specific impurity profile of the substance.[1] If potential impurities are volatile, GC might provide better separation and sensitivity.
3.2. Proposed GC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 8890 GC System or equivalent |
| Column | HP-5, 30 m x 0.32 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) at 300 °C |
3.3. Head-to-Head Comparison
The following table provides a direct comparison of the validated HPLC method with the proposed GC method.
Table 5: Comparison of HPLC and GC Methods
| Feature | HPLC | GC |
| Principle | Partition chromatography in a liquid mobile phase | Partition chromatography in a gaseous mobile phase |
| Applicability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Sample Preparation | Simple dissolution in mobile phase | Dissolution in a volatile solvent; derivatization may be required for polar analytes |
| Analysis Time | Typically 10-30 minutes | Often faster, 5-15 minutes[2] |
| Resolution | Generally good, can be optimized with gradient elution | Can be very high, especially with capillary columns |
| Sensitivity | High with UV or MS detectors | Very high with FID, ECD, or MS detectors |
| Cost | Higher initial instrument cost and solvent consumption | Lower solvent cost, but carrier gas can be expensive |
| Robustness | High, less susceptible to minor variations | Can be sensitive to inlet conditions and column degradation |
Conclusion and Recommendation
The validated reversed-phase HPLC method provides a reliable and robust solution for the purity determination of 3,3'-Dichloro-5-fluorobenzophenone, meeting all the requirements of the ICH guidelines.[4][5][6] The method is specific, accurate, precise, and suitable for routine use in a quality control environment.
While Gas Chromatography presents a potentially faster alternative, the HPLC method's broader applicability to a wider range of potential non-volatile impurities and its proven robustness make it the recommended primary method for quality control. The choice of GC as a complementary technique could be valuable for investigating specific volatile impurities if they are identified as a concern during process development or stability studies. The selection of the most appropriate analytical technique should always be based on a thorough understanding of the analyte and its potential impurity profile.[1]
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2015. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. 2023. [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. 2023. [Link]
-
Veeprho. Difference between HPLC and GC Technique. 2020. [Link]
-
Denton, J. R. "Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography." Journal of Chromatography & Separation Techniques 8.4 (2017): 1-6. [Link]
-
ICH. ICH Quality Guidelines. [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Comparative Purity Assessment of 3,3'-Dichloro-5-fluorobenzophenone: A Multi-Source Analytical Guide
Executive Summary: The "Meta-Meta" Challenge
3,3'-Dichloro-5-fluorobenzophenone (CAS: 844885-02-5) represents a distinct challenge in pharmaceutical sourcing. Unlike its ortho/para substituted cousins used in benzodiazepine synthesis, this meta,meta-substituted scaffold often requires specialized coupling chemistries (e.g., Suzuki-Miyaura or Grignard additions to nitriles) rather than standard Friedel-Crafts acylation.
Consequently, the impurity profile differs radically between suppliers based on their synthetic route. A Certificate of Analysis (CoA) claiming ">98% Purity by HPLC" is often insufficient because standard reverse-phase methods may fail to resolve the critical regioisomers (e.g., 3,4'-dichloro analogs) that co-elute.
This guide provides a self-validating analytical framework to objectively compare suppliers, ensuring that the material you source meets the stringent requirements of downstream API synthesis.
Strategic Sourcing: The Impurity Landscape
When assessing suppliers (e.g., Premium Western CROs vs. Bulk Asian Manufacturers), you are essentially auditing their synthetic route.
| Impurity Class | Likely Origin | Risk Impact | Detection Method |
| Regioisomers | Non-selective halogenation or isomer contamination in starting materials (e.g., 3-chloro-4-fluorobenzophenone). | Critical: Alters SAR (Structure-Activity Relationship) and downstream reaction kinetics. | |
| Homologs | Des-chloro (monochloro) or over-chlorinated byproducts. | High: Affects stoichiometry and yield. | GC-MS / HPLC-MS |
| Inorganics | Residual Pd/Ni catalysts (from cross-coupling) or Boron salts. | Medium: Catalyst poisoning in subsequent steps. | ICP-MS / ROI |
| Solvents | THF, Toluene (trapped in crystal lattice). | Low/Med: Weight error in dosing. | HS-GC / TGA |
The Analytical Triad: A Self-Validating Protocol
To objectively compare Supplier A vs. Supplier B, you cannot rely on a single method. You must employ an Orthogonal Analytical Triad .
Diagram 1: The Purity Decision Matrix
This workflow ensures no impurity goes undetected by cross-referencing three physical properties: volatility, chromophore absorbance, and magnetic resonance.
Caption: The Analytical Triad. HPLC quantifies the main peak; GC-MS identifies halogenated byproducts;
Detailed Experimental Protocols
Method A: High-Resolution HPLC (Purity & Assay)
Rationale: Standard C18 columns often struggle to separate meta vs para isomers of benzophenones due to similar hydrophobicity. We utilize a Phenyl-Hexyl column to exploit
-
Instrument: Agilent 1290 Infinity II or equivalent (UHPLC preferred).
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-1 min: 40% B (Isocratic hold)
-
1-10 min: 40%
90% B -
10-12 min: 90% B
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 254 nm (primary) and 220 nm.
-
Temperature: 40°C.
Validation Criteria:
-
Resolution (
): Must be between the main peak and the nearest isomer (often the 3,4'-dichloro analog). -
Tailing Factor:
(Benzophenones can tail if residual silanols are active).
Method B: F NMR (The Isomer Hunter)
Rationale: The fluorine atom on the 5-position is highly sensitive to the electronic environment of the ring. If the chlorine is at the 4-position (impurity) instead of the 3-position (target), the
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: DMSO-
or CDCl . -
Internal Standard:
-Trifluorotoluene ( -63.72 ppm) added at known concentration for quantitative NMR (qNMR). -
Parameters:
-
Relaxation Delay (
): 10 seconds (Fluorine relaxes slowly; critical for integration accuracy). -
Scans: 64.
-
Spectral Width: -50 to -200 ppm.
-
Interpretation:
-
Target (3,3'-dichloro-5-fluoro): Expect a specific multiplet (triplet of triplets) due to coupling with H4 and H6.
-
Impurity (e.g., 4-chloro-3-fluoro): The coupling pattern will change to a doublet of doublets, and the shift will migrate.
Comparative Data: Supplier Case Study (Simulated)
The following table illustrates a typical comparison between a "Budget" supplier and a "Premium" supplier using the protocols above.
| Parameter | Supplier A (Premium) | Supplier B (Budget) | Scientist's Note |
| Cost | $450 / 10g | $120 / 10g | High cost usually reflects isomer purification. |
| Appearance | White Crystalline Solid | Off-white / Yellowish powder | Yellow often indicates nitro- precursors or oxidation. |
| HPLC Purity (Area %) | 99.4% | 98.1% | Supplier B looks acceptable here, but wait... |
| GC-MS Impurities | None detected | 1.2% Monochloro-analog | Supplier B has under-chlorinated material. |
| > 99.9 : 0.1 | 92.0 : 8.0 | CRITICAL FAILURE. Supplier B contains 8% of the wrong isomer. | |
| Water (KF) | 0.05% | 0.4% | Moisture can quench water-sensitive coupling reagents. |
| Conclusion | APPROVED | REJECTED | Supplier B is unsuitable for stereoselective downstream steps. |
Diagram 2: Synthesis & Impurity Origins
Understanding how the supplier makes the chemical helps you predict what to look for.
Caption: Likely synthetic route (Suzuki Coupling) showing origin of des-chloro and biphenyl impurities common in this specific isomer synthesis.
References
-
PubChem. 3,4'-Dichloro-5-fluorobenzophenone Compound Summary (Isomer Analog Reference). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures. Chemical Science.[1] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3,3'-Dichloro-5-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of molecular entities is paramount. For a compound such as 3,3'-Dichloro-5-fluorobenzophenone, a key intermediate in various synthetic pathways, ensuring its isomeric purity is not merely a quality control checkpoint; it is a critical determinant of the final product's efficacy, safety, and regulatory compliance. The presence of positional isomers can significantly alter the pharmacological and toxicological profile of a drug substance. This guide provides an in-depth comparison of analytical methodologies for the isomeric purity assessment of 3,3'-Dichloro-5-fluorobenzophenone, grounded in scientific principles and practical application.
The Imperative of Isomeric Purity
3,3'-Dichloro-5-fluorobenzophenone, by its very name, suggests a specific substitution pattern on its two phenyl rings. However, during its synthesis, variations in reaction conditions can lead to the formation of positional isomers, where the chlorine and fluorine atoms occupy different positions on the aromatic rings. These closely related impurities are often difficult to separate and can interfere with subsequent reaction steps or, more critically, introduce unforeseen biological activity in the final active pharmaceutical ingredient (API). Therefore, robust analytical methods capable of resolving and quantifying these isomers are essential.
Comparative Analysis of Analytical Techniques
The separation of positional isomers of halogenated aromatic compounds presents a unique analytical challenge due to their similar physicochemical properties.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques employed for this purpose.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[4] For the analysis of 3,3'-Dichloro-5-fluorobenzophenone and its isomers, both reversed-phase (RP) and normal-phase (NP) HPLC can be considered.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] The separation is primarily driven by hydrophobic interactions. For closely related isomers of halogenated benzophenones, achieving adequate separation on a standard C18 column can be challenging. However, optimization of the mobile phase composition (e.g., the ratio of organic solvent to water) and the use of columns with different selectivities (e.g., phenyl-hexyl phases that offer π-π interactions) can enhance resolution.[5]
-
Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase is used with a nonpolar mobile phase. This technique can be particularly effective for separating isomers with differing polarities. The hydroxyl groups on a silica-based stationary phase can interact differently with the electron-withdrawing halogen substituents on the benzophenone isomers, leading to differential retention.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[6] Given the nature of 3,3'-Dichloro-5-fluorobenzophenone, GC coupled with a sensitive detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), is a viable option. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. Different stationary phases with varying polarities can be screened to achieve the optimal separation of isomers. GC-MS offers the added advantage of providing mass spectral data, which can aid in the identification of the isomeric impurities.[1][3]
Chiral Chromatography
While 3,3'-Dichloro-5-fluorobenzophenone itself is not chiral, some of its derivatives or related impurities might be. In such cases, chiral chromatography becomes indispensable.[7] This specialized form of chromatography uses a chiral stationary phase (CSP) to separate enantiomers.[8] Polysaccharide-based CSPs are widely used and can be effective in both normal-phase and reversed-phase modes.[9][10]
Data Presentation: A Comparative Overview
The following table summarizes the potential performance characteristics of different analytical techniques for the isomeric purity analysis of 3,3'-Dichloro-5-fluorobenzophenone, based on typical performance for similar halogenated aromatic compounds.
| Analytical Technique | Stationary Phase Example | Mobile/Carrier Gas Example | Typical Resolution (for critical pair) | Estimated Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| RP-HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water | 1.2 - 2.0 | ~0.05% | Robust, widely available, good for routine QC. | May require significant method development for closely eluting isomers. |
| NP-HPLC | Silica (5 µm, 4.6 x 250 mm) | Hexane/Isopropanol | 1.5 - 2.5 | ~0.05% | Potentially better selectivity for polar isomers. | Sensitive to mobile phase water content, less robust than RP-HPLC. |
| GC-MS | 5% Phenyl Polysiloxane | Helium | > 1.5 | ~0.01% | High efficiency, provides structural information (MS). | Requires analyte to be volatile and thermally stable. |
| Chiral HPLC | Amylose or Cellulose based CSP | Hexane/Ethanol or Methanol/Water | > 1.5 (for enantiomers) | ~0.1% | Essential for separating enantiomeric impurities. | Not applicable if no chiral centers are present. |
Experimental Protocols
Below is a detailed, step-by-step methodology for a robust RP-HPLC method suitable for the analysis of isomeric purity of 3,3'-Dichloro-5-fluorobenzophenone. This protocol is a well-established starting point and should be validated for its intended use.
Protocol: Isomeric Purity of 3,3'-Dichloro-5-fluorobenzophenone by RP-HPLC
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Materials and Reagents:
-
3,3'-Dichloro-5-fluorobenzophenone reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
3. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve adequate resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 3,3'-Dichloro-5-fluorobenzophenone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the 3,3'-Dichloro-5-fluorobenzophenone sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
5. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of 3,3'-Dichloro-5-fluorobenzophenone should be not more than 2.0%.
-
The tailing factor for the 3,3'-Dichloro-5-fluorobenzophenone peak should be not more than 2.0.
-
The theoretical plates for the 3,3'-Dichloro-5-fluorobenzophenone peak should be not less than 2000.
6. Procedure:
-
Inject the sample solution.
-
Identify the peaks of the main component and any isomers based on their retention times relative to the standard.
-
Calculate the percentage of each isomer using the area normalization method.
7. Validation Parameters:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[4]
Visualization of the Analytical Workflow
A clear understanding of the analytical process is crucial. The following diagrams illustrate the general workflow for isomeric purity analysis and the decision-making process for method selection.
Caption: General workflow for chromatographic analysis of isomeric purity.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The analysis of isomeric purity for key intermediates like 3,3'-Dichloro-5-fluorobenzophenone is a non-negotiable aspect of pharmaceutical development. While both HPLC and GC offer viable pathways for this analysis, the choice of method depends on the specific isomeric profile, the available instrumentation, and the desired level of sensitivity. RP-HPLC often provides a robust and reliable starting point for routine quality control. However, for complex mixtures or when structural confirmation is required, GC-MS may be the more powerful tool. This guide serves as a foundational resource for scientists and researchers, empowering them to make informed decisions and develop scientifically sound analytical methods to ensure the quality and safety of their products.
References
-
Walash, M. I., Rizk, M. S., Sheribah, Z. A., & Salim, M. M. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal, 5, 76. [Link]
- Shandong Weifang Rainbow Chemical Co Ltd. (2015). Method for synthesizing 3,5-dichlorobenzoic acid. CN103224451B.
-
Anonymous. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies. [Link]
- Jiangsu Changzhou Watson Chemical Co Ltd. (2016). Synthesis method of 3,5-dichlorobenzoyl chloride. CN104016855B.
- Eureka. (n.d.). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.
-
Fasoula, S., & Gkagkavouzis, K. (2018). Chiral Separations by High-Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry. [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
Dharmamoorthy, G., S, S., & Kumar, Y. A. (2021). Development and validation of reversed-phase high-performance liquid chromatography method for the simultaneous determination of tezacaftor and ivacaftor in bulk and its pharmaceutical dosage form. International Journal of Green Pharmacy, 15(3), 235. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Anonymous. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal, 5(1), 76. [Link]
-
EURL for Pesticides in Fruit & Vegetables. (2013). Observations concerning the Analysis of dicofol via QuEChERS. [Link]
-
Phenomenex. (n.d.). Chiral Separation of Fungicides using Lux® Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Ferguson, G., & Low, J. N. (2002). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 58(Pt 4), 638-645. [Link]
-
Kranenburg, R. F., Ramshorst, B., Lopatka, M., & van Nuijs, A. L. N. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 302, 109900. [Link]
-
Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar Organic Mobile Phase Conditions. Phenomenex. [Link]
-
Kranenburg, R. F., Ramshorst, B., Lopatka, M., & van Nuijs, A. L. N. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). [Link]
-
Fukuuchi, T., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences, 37(2), 291-297. [Link]
-
Kumar, G. S., et al. (2015). Impurity profiling of sulisobenzone by rp-hplc method. World Journal of Pharmaceutical Research, 4(2), 510-523. [Link]
- Bayer Ag. (2004). Process for preparing high purity 2-amino-5-chloro-2'-fluorobenzophenone. CN1164564C.
-
de Oliveira, A. R. M., et al. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Chemistry, 10, 969145. [Link]
-
Anonymous. (n.d.). A rapid method to determine 1,3-dichloropropene (1,3-d) by gas chromatography ion trap mass spectrometry on fruits and vegetables. [Link]
-
Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Forensic Science International, 350, 111776. [Link]
-
Dong, D. (2006). Identification of Pharmaceutical Impurities. In Handbook of Pharmaceutical Analysis by HPLC. [Link]
-
Azheruddin, M., et al. (2014). Impurity profiling of oxybenzone by rp-hplc method. World Journal of Pharmaceutical Research, 3(10), 1691-1704. [Link]
-
Ullah, F., et al. (2022). Physicochemical and Bioassay Directed GC-MS Analyses of Chloroform Extract of Pteris cretica L. Journal of the Chemical Society of Pakistan, 44(3). [Link]
-
Che, P. (2024). Investigating Synthetic Cathinone Positional Isomers using LC–EAD-MS. LCGC International. [Link]
-
Tanaka, S., et al. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, 59(2), e4971. [Link]
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. researchgate.net [researchgate.net]
- 3. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 5. nacalai.com [nacalai.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.com [phenomenex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Structural Confirmation Guide: 3,3'-Dichloro-5-fluorobenzophenone Derivatives
The following guide details the structural confirmation protocols for 3,3'-Dichloro-5-fluorobenzophenone (CAS 844884-96-4) and its immediate derivatives. This document is designed for medicinal chemists and analytical scientists requiring rigorous validation of this scaffold, which serves as a critical intermediate in the synthesis of bioactive compounds, including kinase inhibitors and CNS-active agents.
Executive Summary & Compound Profile
Target Molecule: 3,3'-Dichloro-5-fluorobenzophenone
CAS Registry Number: 844884-96-4
Molecular Formula:
Technical Context:
The 3,3'-dichloro-5-fluorobenzophenone scaffold presents a unique analytical challenge due to its high degree of halogenation and the meta-substitution patterns on both aromatic rings. Distinguishing this specific isomer from its 3,4- or 2,5- analogs requires a multi-modal approach. This guide prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy (specifically
Analytical Strategy: The "Triad of Confirmation"
To achieve unambiguous structural assignment, we employ a self-validating triad of analytical methods. Each method covers the blind spots of the others.
A. Mass Spectrometry (MS): Isotopic Fingerprinting
Objective: Confirm molecular formula and halogen count.
Mechanism: Chlorine has two stable isotopes,
-
M+ (268):
(Relative Intensity: ~100%) -
M+2 (270):
(Relative Intensity: ~64%) -
M+4 (272):
(Relative Intensity: ~10%)
Critical Check: If the M+2 peak is significantly lower (<30%) or higher (>100%), the synthesis has failed (e.g., mono-chlorination or tri-chlorination).
B. NMR Spectroscopy ( ): Regiochemistry
Objective: Confirm the positions of the substituents. Mechanism: The 3,5-disubstitution pattern on Ring A creates a unique magnetic environment for the protons.
- NMR: Acts as a "spy" nucleus.[5] It will show splitting only from protons ortho (H4, H6) and para (none) to it.
-
NMR: The key differentiator is the coupling constants (
). Fluorine-Proton coupling ( ) is typically 7–10 Hz, whereas Proton-Proton meta coupling ( ) is 1–3 Hz.
C. X-Ray Crystallography (Optional but Definitive)
Objective: Absolute configuration. Mechanism: Benzophenones typically crystallize well. If the melting point is sharp (expected >60°C), single-crystal diffraction provides the ultimate proof of structure, including the dihedral angle between the phenyl rings.
Experimental Protocols
Protocol 1: High-Resolution NMR Characterization
Scope: Full assignment of Ring A (Fluoro-Chloro) and Ring B (Chloro).
Reagents & Equipment:
-
Solvent: DMSO-
or CDCl (CDCl is preferred for sharper resolution of couplings). -
Instrument: 400 MHz minimum (500 MHz recommended for resolving meta-couplings).
-
Standard: TMS (internal) or residual solvent peak.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5–10 mg of the solid product in 0.6 mL of CDCl
. Ensure complete dissolution; filter if cloudy. -
Acquisition (
): Acquire 16–32 scans with a relaxation delay ( ) of at least 2.0 seconds to allow relaxation of aromatic protons. -
Acquisition (
): Acquire a non-decoupled fluorine spectrum. This is critical to see the proton splitting. -
Acquisition (
): Acquire 512–1024 scans. Look specifically for the doublet splitting of carbons attached to Fluorine ( ).
Data Interpretation Guide (Predicted Shifts in CDCl
| Position | Nucleus | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| Ring A (3-Cl, 5-F) | |||||
| H-2 | 7.65 | dt or s | Between CO and Cl. Deshielded. | ||
| H-4 | 7.35 | ddd | Between F and Cl. Large F-coupling. | ||
| H-6 | 7.48 | dt | Between F and CO. Large F-coupling. | ||
| C-5 | ~162.0 | d | Carbon directly attached to Fluorine. | ||
| Ring B (3-Cl) | |||||
| H-2' | 7.75 | t (fine) | Isolated between CO and Cl. | ||
| H-4' | 7.55 | ddd | Para to CO. | ||
| H-5' | 7.42 | t | Meta to both substituents. | ||
| H-6' | 7.62 | dt | Ortho to CO. |
Note: Chemical shifts are estimates based on substituent additivity rules (Curphy-Morrison) relative to benzophenone.
Protocol 2: LC-MS Purity & Identity Check
Scope: Rapid confirmation of mass and halogen pattern.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: Gradient ACN/Water + 0.1% Formic Acid (50%
95% ACN over 5 mins). -
Ionization: ESI+ (Electrospray Positive) or APCI (Atmospheric Pressure Chemical Ionization). Note: Benzophenones ionize well in ESI+ as [M+H]+.
Acceptance Criteria:
-
Retention Time: Single sharp peak (purity >98%).
-
Mass Spectrum: Base peak at
269 ( for ). -
Isotope Pattern: Distinct "Step-down" pattern: 269 (100%), 271 (~65%), 273 (~10%).
Visualization of Confirmation Workflow
The following diagram illustrates the logical decision tree for confirming the structure, distinguishing it from common synthetic impurities (e.g., mono-chlorinated byproducts or regioisomers).
Caption: Decision tree for the structural validation of 3,3'-Dichloro-5-fluorobenzophenone, filtering out common regioisomers and chlorination errors.
Comparative Performance of Analytical Techniques
| Feature | NMR ( | LC-MS (ESI) | X-Ray Crystallography |
| Primary Utility | Regioisomer differentiation (3,5- vs 3,4-). | Elemental composition & Halogen count. | Absolute 3D structure & Packing. |
| Sample Req. | ~5-10 mg (Recoverable). | <1 mg (Destructive). | Single Crystal (Hard to grow). |
| Time to Result | 15–30 Minutes. | 5–10 Minutes. | Days (Growth + Acquisition). |
| Specificity | High: Resolves H-F couplings. | Medium: Cannot distinguish isomers easily. | Ultimate: Defines bond lengths/angles. |
| Cost | Medium (Solvent/Instrument time). | Low (High throughput). | High. |
Recommendation: For routine batch release in drug development, the combination of LC-MS (for purity/identity) and
References
- General NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for coupling constant analysis).
- Halogen Isotope Patterns: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Related Scaffold Characterization: Zhang, J., et al. (2021). "Synthesis of Dichlorobenzamide Derivatives: Crystal Structures." Journal of Chemical Crystallography.
Sources
- 1. 3,3'-DICHLORO-5-FLUOROBENZOPHENONE | 844884-96-4 [chemicalbook.com]
- 2. 844884-96-4 | 3,3'-Dichloro-5-fluorobenzophenone | Tetrahedron [thsci.com]
- 4. Page loading... [guidechem.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
